NCX 466
Description
Properties
IUPAC Name |
[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSNUCZIUBIBF-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NCX 466 mechanism of action
An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific information regarding a compound designated as NCX 466 . Searches for its mechanism of action, preclinical studies, and clinical trials have not yielded any relevant results.
This suggests that "this compound" may be an internal project code for a compound that is in a very early stage of development and has not yet been disclosed in publications or public forums. Alternatively, it is possible that the designation is incorrect or outdated.
Due to the absence of any data on this compound, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly disclosed nomenclature. If "this compound" is an internal identifier, accessing information would require consulting internal documentation within the relevant organization.
Should a different public designation for this compound be available, or if information on its general class of drugs or molecular target is known, a detailed technical guide could be compiled. For example, if it were known that "this compound" is a novel kinase inhibitor targeting a specific pathway, a comprehensive report on that pathway, relevant experimental methodologies, and data from similar molecules could be generated.
Without further clarifying information, no specific details on the mechanism of action of this compound can be provided.
An In-Depth Technical Guide to NCX 466: A Novel Cyclooxygenase-Inhibiting Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX 466 is a preclinical drug candidate identified as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2] Structurally, it is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, engineered to incorporate a nitric oxide-releasing moiety. This dual mechanism of action—inhibiting COX-1 and COX-2 while simultaneously donating NO—positions this compound as a promising therapeutic agent with potential applications in inflammatory and fibrotic diseases.[1][2] Preclinical evidence, most notably in a murine model of bleomycin-induced lung fibrosis, has demonstrated its superior efficacy over its parent compound, naproxen, in mitigating key pathological markers of the disease. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Core Compound Details
| Property | Value |
| Compound Name | This compound |
| Chemical Class | Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donor (CINOD) |
| Chemical Formula | C₂₀H₂₄N₂O₉ |
| Molecular Weight | 436.41 g/mol |
| Parent Compound | Naproxen |
Mechanism of Action
This compound exerts its pharmacological effects through a dual mechanism:
-
Cyclooxygenase (COX) Inhibition: Like its parent compound naproxen, this compound inhibits both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
-
Nitric Oxide (NO) Donation: The appended NO-releasing moiety allows for the localized delivery of nitric oxide. NO is a critical signaling molecule with pleiotropic effects, including vasodilation, anti-inflammatory actions, and inhibition of platelet aggregation.
This combination is designed to provide anti-inflammatory and analgesic effects while potentially mitigating the gastrointestinal side effects commonly associated with traditional NSAIDs, a benefit attributed to the cytoprotective properties of nitric oxide.
Preclinical Data
The primary preclinical evaluation of this compound was conducted in a well-established mouse model of bleomycin-induced pulmonary fibrosis. This model recapitulates key features of the human disease, including inflammation, oxidative stress, and collagen deposition in the lungs.
In Vivo Efficacy in a Murine Model of Lung Fibrosis
In a study by Pini et al. (2012), this compound was shown to be more effective than naproxen at the highest dose tested in reducing several key markers of lung fibrosis.
| Parameter | This compound (highest dose) vs. Naproxen |
| Transforming Growth Factor-β (TGF-β) | Significantly more effective in reduction |
| Thiobarbituric Acid Reactive Substances (TBARS) | Significantly more effective in reduction |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly more effective in reduction |
| Myeloperoxidase (MPO) Activity | Greater decrease observed |
| Prostaglandin E₂ (PGE₂) Inhibition | Similar level of inhibition |
Data summarized from Pini et al. (2012).
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
This protocol is based on the methodology described by Pini et al. (2012).
Objective: To induce a fibrotic lung phenotype in mice to evaluate the efficacy of anti-fibrotic compounds.
Materials:
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Bleomycin sulfate
-
Sterile saline
-
Male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Intratracheal administration device
Procedure:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Once the desired level of anesthesia is achieved, place the mouse in a supine position on a surgical board.
-
Visualize the trachea via a small incision in the neck.
-
Using a fine-gauge needle and syringe, or a specialized intratracheal aerosolizer, instill a single dose of bleomycin sulfate (dissolved in sterile saline) into the lungs.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
Post-procedure, monitor the animals for any signs of distress.
Cyclooxygenase (COX) Inhibition Assay
A general protocol for determining COX-1 and COX-2 inhibition in vitro.
Objective: To quantify the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA-based measurement of prostaglandin E₂)
Procedure:
-
Pre-incubate the COX enzyme with various concentrations of the test compound in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a stopping reagent or by rapid freezing).
-
Quantify the amount of prostaglandin E₂ produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Nitric Oxide (NO) Release Assay
A general protocol to measure the release of nitric oxide from a donor compound.
Objective: To quantify the amount of nitric oxide released from a test compound over time.
Materials:
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Greiss reagent (for indirect NO measurement)
-
Spectrophotometer
Procedure:
-
Dissolve the test compound in the chosen buffer at a specific concentration.
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
At various time points, take aliquots of the solution.
-
To each aliquot, add the Greiss reagent, which reacts with nitrite (a stable oxidation product of NO) to produce a colored azo compound.
-
Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (typically around 540 nm).
-
Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples, which corresponds to the amount of NO released.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound in Lung Fibrosis
References
An In-depth Technical Guide to NCX 466: A Novel Cyclooxygenase-Inhibiting Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX 466 is a promising therapeutic agent belonging to the class of Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donors (CINODs). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a particular focus on its potential application in fibrotic diseases. Detailed experimental protocols and mechanistic insights into its action on the transforming growth factor-beta (TGF-β) signaling pathway are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a chemical entity that combines the anti-inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) moiety with the vasodilatory and anti-proliferative effects of a nitric oxide-releasing moiety.
Chemical Name: (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₉ | [1][2] |
| Molecular Weight | 436.41 g/mol | [2] |
| Exact Mass | 436.1482 | [1] |
| CAS Number | 1262956-64-8 | [1][2] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
| Storage | Store at -20°C | [2] |
| InChI Key | QTUSNUCZIUBIBF-LIRRHRJNSA-N | [1] |
| SMILES | O=C(OCCCC--INVALID-LINK--=O">C@HCO--INVALID-LINK--=O)--INVALID-LINK--C1=CC2=CC=C(OC)C=C2C=C1 | [1] |
| Elemental Analysis | C, 55.04; H, 5.54; N, 6.42; O, 32.99 | [1] |
Biological Activity and Mechanism of Action
This compound is a dual-action molecule that functions as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2][3] It is designed to inhibit both COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[2][3] Concurrently, it releases nitric oxide, a signaling molecule with vasodilatory, anti-inflammatory, and anti-proliferative properties.
A key aspect of this compound's therapeutic potential lies in its ability to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. In preclinical models, this compound has been shown to be more effective than its parent compound, naproxen, in reducing levels of the profibrotic cytokine TGF-β.[1][3]
Proposed Signaling Pathway of this compound in Attenuating Fibrosis
The following diagram illustrates the proposed mechanism by which this compound counteracts the pro-fibrotic effects of TGF-β.
Caption: Proposed mechanism of this compound in modulating the TGF-β signaling pathway to reduce fibrosis.
Experimental Protocols
The following section details the experimental protocol for evaluating the efficacy of this compound in a preclinical model of pulmonary fibrosis, based on the study by Pini et al. (2012).
Bleomycin-Induced Lung Fibrosis Mouse Model
This model is a well-established method for inducing pulmonary fibrosis in rodents to study the pathogenesis of the disease and evaluate potential therapeutic interventions.
Experimental Workflow:
Caption: Experimental workflow for the bleomycin-induced lung fibrosis mouse model.
Methodology:
-
Animals: C57BL/6 mice are used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU in saline) is administered to anesthetized mice.
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Treatment: Commencing on the day of bleomycin administration, mice are treated orally once daily for 14 days with either vehicle, this compound (1.9 or 19 mg/kg), or an equimolar dose of naproxen (1 or 10 mg/kg).
-
Endpoint Analysis (Day 14):
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Airway Resistance: Measured as an index of lung stiffness.
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Lung Specimen Collection: Lungs are harvested for histological and biochemical analysis.
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Histology: Lung sections are stained to assess collagen deposition and overall fibrosis.
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Biochemical Assays: Lung homogenates are used to measure:
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Transforming growth factor-β (TGF-β) levels.
-
Oxidative stress markers (e.g., thiobarbituric acid reactive substances (TBARS), 8-hydroxy-2'-deoxyguanosine (8-OHdG)).
-
Myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
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Prostaglandin E₂ (PGE₂) levels to confirm COX inhibition.
-
-
Summary of Preclinical Findings
The study by Pini et al. (2012) demonstrated that this compound dose-dependently prevented bleomycin-induced airway stiffness and collagen accumulation. Notably, at the highest dose, this compound was significantly more effective than naproxen in:
-
Reducing the levels of the profibrotic cytokine TGF-β.
-
Decreasing markers of oxidative stress.
-
Reducing myeloperoxidase activity, indicating a greater reduction in leukocyte recruitment.
Both this compound and naproxen achieved similar levels of prostaglandin E₂ inhibition, confirming their COX-inhibitory activity.
Conclusion
This compound is a novel CINOD with a dual mechanism of action that targets both inflammation and fibrosis. Its ability to inhibit COX enzymes and release nitric oxide, coupled with its superior efficacy in reducing TGF-β and oxidative stress compared to its parent compound, makes it a compelling candidate for the treatment of inflammatory diseases with a fibrotic component, such as pulmonary fibrosis. The detailed experimental protocols provided herein serve as a foundation for further investigation into the therapeutic potential and molecular mechanisms of this compound.
Future Directions
Further research is warranted to:
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Elucidate the precise molecular interactions of this compound and its metabolites with the components of the TGF-β signaling pathway.
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Investigate the efficacy of this compound in other preclinical models of fibrosis (e.g., liver, kidney, cardiac fibrosis).
-
Conduct comprehensive safety and toxicology studies to support potential clinical development.
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Develop and validate a detailed synthesis protocol for scalable and reproducible production of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational compound and is not approved for human use.
References
NCX 466: A Technical Overview of a Cyclooxygenase-Inhibiting Nitric Oxide Donor (CINOD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCX 466 is a novel anti-inflammatory agent belonging to the class of Cyclooxygenase (COX)-Inhibiting Nitric Oxide Donors (CINODs). Structurally, it is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen, chemically identified as (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate. The core concept behind this compound is to combine the anti-inflammatory and analgesic effects of a COX inhibitor with the tissue-protective properties of nitric oxide (NO). This dual mechanism of action is designed to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs. Preclinical evidence suggests that this compound is effective in reducing inflammation and fibrosis, with a potentially improved safety profile compared to its parent compound, naproxen.
Core Mechanism of Action: A Dual Pathway Approach
This compound is engineered to simultaneously inhibit cyclooxygenase (COX) enzymes and release nitric oxide (NO). This dual action provides a multi-faceted therapeutic effect.
Cyclooxygenase Inhibition
As a derivative of naproxen, this compound functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1: This isoform is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary target for reducing inflammatory responses.
Nitric Oxide Donation
A distinguishing feature of this compound is its ability to donate nitric oxide. The molecule incorporates a nitrooxybutyl moiety, which, upon metabolic cleavage, releases NO. Nitric oxide has several physiological roles that are beneficial in the context of inflammation and NSAID-induced side effects:
-
Vasodilation: NO is a potent vasodilator, which can improve blood flow to tissues, including the gastric mucosa. This is thought to counteract the vasoconstrictive effects of COX inhibition, a mechanism implicated in NSAID-induced gastric damage.
-
Anti-inflammatory and Cytoprotective Effects: NO can modulate the inflammatory response and has been shown to have protective effects on various cell types.
-
Inhibition of Leukocyte Adhesion: NO can reduce the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory process.
The combined effect of COX inhibition and NO donation is intended to provide effective anti-inflammatory action while protecting the gastrointestinal tract.
Signaling Pathway Overview
The dual mechanism of this compound targets two distinct but interconnected signaling pathways.
References
NCX 466: A Technical Overview of its Nitric Oxide-Donating Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that represents a promising therapeutic agent by combining the anti-inflammatory effects of a nonsteroidal anti-inflammatory drug (NSAID) with the multifaceted beneficial actions of nitric oxide. Structurally, this compound is a derivative of naproxen, a well-established COX inhibitor, chemically linked to a nitric oxide-donating moiety. This unique design allows for the simultaneous inhibition of COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis, and the localized release of nitric oxide, which is intended to mitigate the gastrointestinal and cardiovascular side effects commonly associated with traditional NSAIDs.
This technical guide provides an in-depth analysis of the nitric oxide-donating properties of this compound, summarizing available data, outlining key experimental methodologies, and visualizing the associated signaling pathways.
Quantitative Data on Nitric Oxide Donation
While specific quantitative data from the primary literature on the in vitro nitric oxide release kinetics of this compound, such as the rate of NO release and the total molar equivalent of NO donated, are not publicly available in detail, the compound's ability to release NO has been demonstrated in preclinical studies. The enhanced efficacy of this compound in animal models of inflammation and fibrosis compared to its parent compound, naproxen, is attributed to its NO-donating capabilities.
Further research is required to fully characterize the NO release profile of this compound under various physiological conditions. The following table summarizes the anticipated and demonstrated effects of this compound based on its classification as a CINOD.
| Parameter | Description | Expected Outcome for this compound |
| NO Release | The liberation of nitric oxide from the parent molecule. | Enzymatic or spontaneous cleavage of the NO-donating moiety. |
| COX Inhibition | Inhibition of cyclooxygenase-1 and -2 enzymes. | Reduction in prostaglandin synthesis, similar to naproxen. |
| Anti-inflammatory Activity | Reduction of inflammation in preclinical models. | Superior to naproxen due to the dual action of COX inhibition and NO donation.[1] |
| Gastrointestinal Safety | Impact on the gastrointestinal mucosa. | Improved safety profile compared to traditional NSAIDs due to the protective effects of NO on the gastric mucosa. |
| Cardiovascular Effects | Influence on blood pressure and vascular function. | Potential for a more favorable cardiovascular profile than traditional NSAIDs, as NO promotes vasodilation. |
Experimental Protocols
The characterization of the nitric oxide-donating properties of a compound like this compound typically involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key experiments that are likely to have been employed in the evaluation of this compound.
In Vitro Nitric Oxide Release Assay (Griess Assay)
Objective: To quantify the amount of nitric oxide released from this compound in a cell-free system.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: The this compound stock solution is added to a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration. The mixture is incubated at 37°C for various time points.
-
Nitrite Detection: At each time point, an aliquot of the reaction mixture is collected. Nitric oxide rapidly oxidizes to nitrite in aqueous solutions. The concentration of nitrite is measured using the Griess reagent system.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the sample aliquot.
-
The mixture is incubated in the dark at room temperature for 15-30 minutes to allow for the formation of a colored azo compound.
-
-
Quantification: The absorbance of the resulting solution is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: The cumulative amount of nitric oxide released over time is calculated and plotted to determine the release kinetics.
Cell-Based Nitric Oxide Detection
Objective: To confirm the release of nitric oxide from this compound in a cellular environment.
Methodology:
-
Cell Culture: A suitable cell line (e.g., endothelial cells, macrophages) is cultured in appropriate media.
-
Cell Loading: The cells are loaded with a fluorescent nitric oxide indicator dye (e.g., DAF-FM diacetate) according to the manufacturer's instructions. This dye is non-fluorescent until it reacts with NO to form a fluorescent product.
-
Treatment: The loaded cells are treated with various concentrations of this compound or a vehicle control.
-
Fluorescence Measurement: The increase in fluorescence intensity over time is monitored using a fluorescence microscope or a plate reader.
-
Data Analysis: The change in fluorescence is indicative of intracellular nitric oxide production.
Measurement of Cyclic Guanosine Monophosphate (cGMP) Activation
Objective: To assess the biological activity of the released nitric oxide by measuring the activation of its downstream target, soluble guanylate cyclase (sGC), which produces cGMP.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., smooth muscle cells, platelets) is cultured and then treated with different concentrations of this compound.
-
Cell Lysis: After a specified incubation period, the cells are lysed to release intracellular components.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The levels of cGMP in this compound-treated cells are compared to those in control-treated cells to determine the extent of sGC activation.
Signaling Pathways and Experimental Workflows
The nitric oxide-donating property of this compound initiates a well-characterized signaling cascade that contributes to its therapeutic effects. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a promising therapeutic candidate that leverages the synergistic effects of COX inhibition and nitric oxide donation. Its design aims to provide effective anti-inflammatory relief while mitigating the known adverse effects of traditional NSAIDs. The nitric oxide-donating properties of this compound are central to its proposed mechanism of action, contributing to enhanced therapeutic efficacy and an improved safety profile. Further detailed studies on its nitric oxide release kinetics and downstream pharmacological effects will be crucial for its continued development and potential clinical application.
References
An In-depth Technical Guide to NCX 466 (CAS 1262956-64-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel compound identified as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2][3] Structurally, it is (S)-(5S)-5,6-bis(nitrooxy)hexyl)2-(6-methoxynaphthalen-2-yl)propanoate. This molecule is designed to amalgamate the anti-inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) moiety, derived from naproxen, with the tissue-protective effects of nitric oxide. The primary therapeutic rationale behind this dual mechanism is to provide anti-inflammatory and analgesic effects through COX inhibition while mitigating the gastrointestinal side effects commonly associated with traditional NSAIDs, a benefit conferred by the NO-donating component. Furthermore, the release of nitric oxide is suggested to contribute to its therapeutic efficacy through its own anti-inflammatory and antioxidant properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1262956-64-8 | [2][3] |
| Molecular Formula | C₂₀H₂₄N₂O₉ | [2] |
| Molecular Weight | 436.41 g/mol | [2] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
| Storage | Store at -20°C | [2][3] |
Mechanism of Action
This compound possesses a dual mechanism of action:
-
Cyclooxygenase (COX) Inhibition: The naproxen-like moiety of this compound inhibits both COX-1 and COX-2 enzymes.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The similar inhibition of prostaglandin E₂ (PGE₂) synthesis by both this compound and naproxen in preclinical models supports this mechanism.[1]
-
Nitric Oxide (NO) Donation: The molecule is engineered to release nitric oxide.[1] NO has several physiological roles that can be beneficial in a therapeutic context, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory and fibrotic processes.
The synergistic action of these two mechanisms is hypothesized to provide enhanced therapeutic benefit, particularly in inflammatory conditions with a fibrotic component.
Preclinical Pharmacology
The primary preclinical evaluation of this compound has been in a murine model of bleomycin-induced pulmonary fibrosis.[1] This model is a well-established tool for studying the pathogenesis of lung fibrosis and for evaluating potential therapeutic agents.
In Vivo Efficacy in a Model of Pulmonary Fibrosis
In a study by Pini et al. (2012), this compound was compared to an equimolar dose of naproxen in a bleomycin-induced lung fibrosis model in C57BL/6 mice.[1] The key findings from this study are summarized in Table 2.
Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Lung Fibrosis in Mice
| Parameter | Vehicle | Bleomycin + Vehicle | Bleomycin + this compound (19 mg/kg) | Bleomycin + Naproxen (10 mg/kg) |
| Airway Resistance (cmH₂O/mL per second) | Data not available | Markedly increased | Significantly prevented increase | Dose-dependently prevented increase |
| Lung Collagen Accumulation | Data not available | Markedly increased | Significantly prevented increase | Dose-dependently prevented increase |
| Transforming Growth Factor-β (TGF-β) Levels | Data not available | Increased | Significantly more effective reduction than naproxen | Reduced |
| Thiobarbituric Acid Reactive Substance (TBARS) | Data not available | Increased | Significantly more effective reduction than naproxen | Reduced |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Data not available | Increased | Significantly more effective reduction than naproxen | Reduced |
| Myeloperoxidase (MPO) Activity | Data not available | Increased | Greater decrease than naproxen | Decreased |
| Prostaglandin E₂ (PGE₂) Levels | Data not available | Increased | Similar inhibition to naproxen | Similar inhibition to naproxen |
Data extracted from the abstract of Pini et al., J Pharmacol Exp Ther, 2012.[1]
These results indicate that while both this compound and naproxen demonstrate anti-inflammatory and anti-fibrotic effects, this compound was significantly more effective at the highest dose in reducing key markers of fibrosis (TGF-β) and oxidative stress (TBARS and 8-OHdG).[1] The greater reduction in myeloperoxidase activity also suggests a superior effect in limiting leukocyte infiltration into the lungs.[1]
In Vitro Cyclooxygenase Inhibition
Quantitative data regarding the in vitro inhibitory activity (IC₅₀) of this compound against COX-1 and COX-2 enzymes are not currently available in the public domain, including peer-reviewed publications, patent literature, or supplier technical data sheets.
Signaling Pathways
The enhanced efficacy of this compound over naproxen in the preclinical lung fibrosis model is attributed to the integrated effects of COX inhibition and NO donation on key signaling pathways involved in inflammation and fibrosis.
Modulation of TGF-β Signaling
The reduction in TGF-β levels by this compound is a critical component of its anti-fibrotic effect. The nitric oxide component is thought to play a significant role in this process.
Caption: Proposed mechanism of this compound action on key signaling pathways.
Attenuation of Oxidative Stress
This compound demonstrated a superior ability to reduce markers of oxidative stress compared to naproxen alone.[1] This is likely due to the direct antioxidant properties of the released nitric oxide.
Caption: Antioxidant mechanism of the NO-donating moiety of this compound.
Experimental Protocols
The following experimental protocols are based on the methodology described in the abstract of Pini et al. (2012).[1]
Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU).
-
Treatment: Oral administration of vehicle, this compound (1.9 or 19 mg/kg), or an equimolar dose of naproxen (1 or 10 mg/kg) once daily for 14 days, starting from the day of bleomycin instillation.
Assessment of Lung Function
-
Parameter: Airway resistance, as an index of lung stiffness.
-
Methodology: The specific technique for measuring airway resistance was not detailed in the available literature. Standard methods often involve invasive plethysmography in anesthetized, tracheostomized animals.
Histological and Biochemical Analyses
-
Sample Collection: Lung specimens were collected at the end of the 14-day treatment period.
-
Collagen Accumulation: The method for quantifying collagen deposition was not specified. This is typically assessed by histological staining (e.g., Masson's trichrome) and/or biochemical assays (e.g., Sircol collagen assay).
-
TGF-β, TBARS, 8-OHdG, MPO, and PGE₂ Measurement: The specific assay kits or methods used for the quantification of these markers in lung tissue homogenates were not detailed in the available literature. These are typically measured using commercially available ELISA or colorimetric assay kits.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Conclusion
This compound is a promising preclinical compound that combines COX inhibition with nitric oxide donation. In a mouse model of lung fibrosis, it has demonstrated superior efficacy compared to its parent NSAID, naproxen, particularly in reducing key drivers of fibrosis and oxidative stress.[1] This enhanced activity is attributed to the multifaceted effects of nitric oxide, which complements the anti-inflammatory action of COX inhibition. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its in vitro potency against COX isoforms, and to explore its therapeutic potential in other inflammatory and fibrotic diseases. The lack of publicly available data on its COX inhibition profile (IC₅₀ values) is a notable gap in the current understanding of this compound.
References
- 1. Prevention of bleomycin-induced lung fibrosis in mice by a novel approach of parallel inhibition of cyclooxygenase and nitric-oxide donation using this compound, a prototype cyclooxygenase inhibitor and nitric-oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS 1262956-64-8 | NCX466 | Tocris Bioscience [tocris.com]
The Potential of NCX-1015 in Basic Inflammation Research: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of inflammatory research, the quest for therapeutic agents with enhanced efficacy and improved safety profiles is ongoing. This technical guide delves into the preclinical data surrounding NCX-1015 , a nitric oxide (NO)-releasing derivative of prednisolone. While the initial query for "NCX 466" did not yield a specific compound, the extensive research on NCX-1015 presents a compelling case study for a novel anti-inflammatory molecule. This document provides a comprehensive overview of its mechanism of action, a summary of key quantitative preclinical data, and detailed experimental protocols to aid researchers in the field.
NCX-1015 emerges as a promising compound that synergistically combines the anti-inflammatory properties of glucocorticoids with the multifaceted actions of nitric oxide. This dual mechanism appears to not only enhance its therapeutic effects but also potentially mitigate some of the well-known side effects associated with traditional corticosteroid use.
Mechanism of Action: A Dual Approach to Inflammation Control
NCX-1015's primary mechanism of action lies in its ability to modulate key inflammatory pathways. The addition of a nitric oxide-releasing moiety to the prednisolone backbone results in a more potent suppression of the inflammatory response compared to the parent compound.[1]
A central target of NCX-1015 is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. NCX-1015 has been shown to potently inhibit the nuclear translocation of the p65/RelA subunit of NF-κB.[1] This inhibition is thought to be mediated by the NO-releasing moiety, which can cause S-nitrosylation of cysteine residues in the p50 and p65 subunits, thereby preventing their binding to DNA.[1]
Furthermore, NCX-1015 demonstrates a significant ability to modulate cytokine production. In preclinical models, it has been observed to:
-
Inhibit the secretion of pro-inflammatory Th1-type cytokines , such as interferon-gamma (IFN-γ).[1]
-
Stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10) .[1] This suggests that NCX-1015 may promote the development of regulatory T cells, which play a crucial role in dampening inflammatory responses.
The synergistic action of the glucocorticoid and NO-releasing components allows NCX-1015 to exert a more profound anti-inflammatory effect at lower doses than prednisolone alone.[1][2]
Signaling Pathway and Proposed Mechanism of NCX-1015
Caption: Proposed mechanism of action for NCX-1015.
Preclinical Efficacy of NCX-1015: Quantitative Data Summary
The anti-inflammatory effects of NCX-1015 have been evaluated in several preclinical models. The following tables summarize the key quantitative findings from studies on TNBS-induced colitis and collagen-induced arthritis.
Table 1: Efficacy of NCX-1015 in TNBS-Induced Colitis in Mice
| Parameter | Control (TNBS only) | Prednisolone (5 mg/kg/day) | NCX-1015 (5 mg/kg/day) | Reference |
| Mortality Rate | 67% | Not specified | 34% | [1] |
| Colitis Score | High | Moderate Reduction | Significant Reduction | [1][3] |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Markedly Elevated | Moderate Reduction | Significant Reduction | [1][3] |
| IFN-γ Production by Lamina Propria Mononuclear Cells (LPMCs) | High | Moderate Inhibition | Abrogated | [1] |
| IL-10 mRNA Expression in Colon | Baseline | No significant change | Enhanced | [1][3] |
Table 2: Efficacy of NCX-1015 in Collagen-Induced Arthritis (CIA) in Rats
| Parameter | Control (CIA) | Prednisolone (4 µmol/kg, i.p.) | NCX-1015 (4 µmol/kg, i.p.) | Reference |
| Paw Volume | Increased | ~30% Reduction | ~30% Reduction | [2] |
| Clinical Score | High | ~70% Reduction | ~70% Reduction | [2] |
| Serum Pyridinoline (marker of bone erosion) | >60% Increase over naïve | No significant reduction | Prevented Increase | [2] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of NCX-1015's effects, detailed methodologies for key experiments are provided below.
Experimental Workflow: TNBS-Induced Colitis Model
Caption: Experimental workflow for the TNBS-induced colitis model.
TNBS-Induced Colitis in Mice[1][4][5]
-
Animals: Male BALB/c mice are typically used.
-
Induction of Colitis:
-
Mice are lightly anesthetized.
-
A catheter is inserted intrarectally.
-
1.5 mg of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in 50% ethanol is administered.
-
-
Treatment Protocol:
-
Animals are randomly assigned to treatment groups.
-
Daily subcutaneous injections of vehicle, prednisolone (e.g., 5 or 10 mg/kg), or NCX-1015 (e.g., 0.5 or 5 mg/kg) are administered.
-
-
Assessment of Colitis:
-
Animals are monitored daily for weight loss, stool consistency, and signs of morbidity.
-
At the end of the study period (e.g., day 8), mice are euthanized, and the colon is excised.
-
Macroscopic scoring of inflammation is performed.
-
Colon segments are collected for histological analysis, myeloperoxidase (MPO) activity measurement, and cytokine analysis.
-
Measurement of Myeloperoxidase (MPO) Activity[6][7][8]
MPO activity is a quantitative measure of neutrophil infiltration in tissues.
-
Tissue Homogenization:
-
A pre-weighed portion of the colon is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer (pH 6.0).
-
The homogenate is subjected to freeze-thaw cycles and then centrifuged.
-
-
Assay Procedure:
-
The supernatant is mixed with a solution of o-dianisidine dihydrochloride and hydrogen peroxide.
-
The change in absorbance is measured spectrophotometrically at 450-460 nm over time.
-
MPO activity is expressed as units per gram of tissue.
-
Isolation of Lamina Propria Mononuclear Cells (LPMCs)[9][10][11]
-
Tissue Preparation:
-
The colon is excised, opened longitudinally, and washed.
-
The tissue is cut into small pieces.
-
-
Epithelial Cell Removal:
-
The tissue pieces are incubated in a solution containing EDTA to remove epithelial cells.
-
-
Digestion:
-
The remaining tissue is digested with collagenase and DNase.
-
-
Cell Purification:
-
The resulting cell suspension is filtered.
-
LPMCs are purified from the cell suspension using a density gradient (e.g., Percoll).
-
-
Cell Culture and Analysis:
-
Isolated LPMCs can be cultured and stimulated (e.g., with anti-CD3/anti-CD28 antibodies) to measure cytokine production by ELISA.
-
Collagen-Induced Arthritis (CIA) in Rats[2][12]
-
Animals: Lewis rats are commonly used for this model.
-
Induction of Arthritis:
-
Rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA).
-
A booster injection is given at a later time point (e.g., day 21).
-
-
Treatment Protocol:
-
Once arthritis develops, animals are treated with vehicle, prednisolone, or NCX-1015 via intraperitoneal or oral administration.
-
-
Assessment of Arthritis:
-
Paw swelling is measured using a plethysmometer.
-
A clinical scoring system is used to assess the severity of arthritis in each paw.
-
At the end of the study, blood samples are collected for analysis of inflammatory markers and markers of bone turnover (e.g., pyridinoline).
-
Conclusion and Future Directions
The preclinical data on NCX-1015 strongly suggest that the addition of a nitric oxide-releasing moiety to a glucocorticoid backbone can significantly enhance its anti-inflammatory efficacy and potentially improve its safety profile, particularly concerning bone health. The compound's ability to potently inhibit the NF-κB pathway and modulate the cytokine balance towards an anti-inflammatory phenotype makes it a subject of considerable interest for further investigation.
For researchers in inflammation and drug development, NCX-1015 serves as an exemplary case for the rational design of novel therapeutics. Future studies should aim to further elucidate the precise molecular interactions of the NO moiety within the inflammatory milieu and explore the long-term safety and efficacy of this compound in a broader range of inflammatory and autoimmune disease models. The detailed protocols provided herein offer a foundation for such future research endeavors.
References
- 1. NCX-1015, a nitric-oxide derivative of prednisolone, enhances regulatory T cells in the lamina propria and protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antiarthritic properties of a glucocorticoid derivative, NCX-1015, in an experimental model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
NCX 466: A Novel Approach to Mitigating Profibrotic Cytokine Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, present a significant challenge in modern medicine, with limited therapeutic options. A key driver of fibrosis is the dysregulation of profibrotic cytokines, which orchestrate a cascade of cellular events leading to tissue scarring and organ dysfunction. NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), has emerged as a promising therapeutic candidate with the potential to modulate these profibrotic pathways. This technical guide provides a comprehensive overview of the role of this compound in the reduction of profibrotic cytokines, with a focus on its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Nitric Oxide Donation
This compound is a novel compound that combines the anti-inflammatory properties of a traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen, with the pleiotropic effects of a nitric oxide (NO) donating moiety. This dual mechanism of action is central to its anti-fibrotic potential.
-
Cyclooxygenase (COX) Inhibition: By inhibiting COX-1 and COX-2 enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain. Chronic inflammation is a well-established trigger for fibrotic processes.
-
Nitric Oxide (NO) Donation: The release of NO from this compound contributes to its therapeutic effects through various mechanisms, including vasodilation, anti-inflammatory actions, and antioxidant effects. In the context of fibrosis, NO has been shown to counteract the effects of profibrotic cytokines.
Preclinical Evidence: Reduction of Transforming Growth Factor-β (TGF-β)
The primary evidence for the anti-fibrotic efficacy of this compound comes from a preclinical study in a murine model of bleomycin-induced lung fibrosis. This model is a well-established tool for studying the pathogenesis of pulmonary fibrosis and for evaluating potential therapeutic agents.
A key finding from this research is the significant reduction of the potent profibrotic cytokine, Transforming Growth Factor-β (TGF-β), by this compound.[1] TGF-β is a central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.
The study demonstrated that at a high dose, this compound was significantly more effective than its parent compound, naproxen, in lowering the levels of TGF-β.[1] This suggests that the nitric oxide-donating component of this compound plays a crucial role in its superior anti-fibrotic activity.
Quantitative Data on Profibrotic Cytokine Reduction
While the pivotal preclinical study qualitatively describes a significant reduction in TGF-β levels with high-dose this compound treatment compared to naproxen, specific quantitative data (e.g., pg/mL or percentage reduction) from this study are not publicly available in the reviewed literature.[1] Furthermore, there is a notable absence of published data regarding the effect of this compound on other critical profibrotic cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the context of fibrosis. This represents a current knowledge gap that warrants further investigation to fully elucidate the anti-fibrotic profile of this compound.
Table 1: Summary of Preclinical Findings on this compound in Bleomycin-Induced Lung Fibrosis
| Parameter | Vehicle | Bleomycin | Bleomycin + Naproxen (10 mg/kg) | Bleomycin + this compound (19 mg/kg) |
| TGF-β Levels | Normal | Increased | Reduced | Significantly Reduced (more than naproxen)[1] |
| Collagen Accumulation | Normal | Increased | Dose-dependently prevented[1] | Dose-dependently prevented[1] |
| Airway Stiffness | Normal | Increased | Dose-dependently prevented[1] | Dose-dependently prevented[1] |
| Oxidative Stress Markers | Normal | Increased | Reduced | Significantly Reduced (more than naproxen)[1] |
| Myeloperoxidase Activity | Normal | Increased | Reduced | Significantly Reduced (more than naproxen)[1] |
Experimental Protocols
The following is a detailed description of the methodology employed in the key preclinical study evaluating this compound.
Bleomycin-Induced Lung Fibrosis Model in Mice
-
Animal Model: C57BL/6 mice were used, a strain known to be susceptible to bleomycin-induced pulmonary fibrosis.[1]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU) was administered to induce lung injury and subsequent fibrosis.[1]
-
Treatment Groups:
-
Treatment Duration: Treatment was initiated after the bleomycin challenge and continued for 14 consecutive days.[1]
-
Endpoint Analysis: At the end of the treatment period, the following parameters were assessed:
-
Airway Resistance: Measured as an index of lung stiffness.[1]
-
Collagen Accumulation: Quantified in lung tissue to assess the extent of fibrosis.[1]
-
TGF-β Levels: Measured in lung homogenates to determine the effect on this key profibrotic cytokine.[1]
-
Oxidative Stress Markers: Thiobarbituric acid reactive substances and 8-hydroxy-2'-deoxyguanosine were measured as indicators of oxidative damage.[1]
-
Myeloperoxidase Activity: Assayed as a marker of leukocyte infiltration and inflammation.[1]
-
Signaling Pathways and Visualization
The dual mechanism of action of this compound suggests its involvement in complex signaling pathways that regulate inflammation and fibrosis. While direct studies on the specific signaling cascades modulated by this compound are limited, a putative signaling pathway can be constructed based on the known effects of COX inhibition and NO donation.
Putative Signaling Pathway of this compound in Profibrotic Cytokine Reduction
The following diagram illustrates the proposed mechanism by which this compound may reduce profibrotic cytokine activity.
Caption: Putative signaling pathway of this compound in reducing profibrotic cytokines.
Experimental Workflow Diagram
The following diagram outlines the workflow of the preclinical study that evaluated the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound in a murine lung fibrosis model.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for fibrotic diseases due to its unique dual mechanism of action. Preclinical evidence robustly demonstrates its superiority over naproxen in reducing the key profibrotic cytokine TGF-β and mitigating downstream fibrotic outcomes in a model of lung fibrosis.[1] However, to fully realize the clinical potential of this compound, further research is imperative.
Future studies should focus on:
-
Quantitative analysis: Precisely quantifying the dose-dependent reduction of TGF-β by this compound.
-
Expanded cytokine profiling: Investigating the effects of this compound on other critical profibrotic cytokines, including IL-6 and TNF-α, across various fibrosis models.
-
Signaling pathway elucidation: Delineating the specific molecular pathways through which this compound exerts its anti-fibrotic effects to identify potential biomarkers and combination therapy strategies.
A deeper understanding of these aspects will be crucial for the successful translation of this compound from a promising preclinical candidate to an effective therapy for patients suffering from fibrotic diseases.
References
An In-Depth Technical Guide to NCX 466: A Cyclooxygenase-Inhibiting Nitric Oxide Donor (CINOD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel compound belonging to the class of Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donors (CINODs).[1] This class of drugs is designed to integrate the anti-inflammatory and analgesic properties of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with the protective effects of nitric oxide.[2] The rationale behind this dual mechanism is to mitigate the well-known gastrointestinal and cardiovascular side effects associated with NSAID-mediated COX inhibition.[2] this compound is a derivative of naproxen, a widely used NSAID, and is chemically engineered to release NO, thereby potentially offering a safer therapeutic profile.[1][2] This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and putative signaling pathways related to this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate | [1] |
| CAS Number | 1262956-64-8 | [1] |
| Molecular Formula | C20H24N2O9 | [1] |
| Molecular Weight | 436.42 g/mol | [1] |
Mechanism of Action
This compound is designed to function as a dual-action therapeutic agent. Its mechanism of action involves two key components:
-
Cyclooxygenase (COX) Inhibition : The naproxen moiety of this compound is responsible for the inhibition of both COX-1 and COX-2 enzymes.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
-
Nitric Oxide (NO) Donation : The molecule is engineered to release nitric oxide, a signaling molecule with various physiological roles.[1][2] The donated NO is intended to counteract the deleterious effects of COX inhibition, such as reduced gastric mucosal blood flow and increased leukocyte adhesion, thereby improving gastrointestinal tolerability.
Preclinical Data
The primary preclinical evaluation of this compound has been in a murine model of bleomycin-induced lung fibrosis. This model is relevant for studying inflammation and fibrosis, key pathological processes targeted by anti-inflammatory drugs.
In Vivo Efficacy in a Murine Model of Lung Fibrosis
A study by Pini et al. (2012) investigated the efficacy of this compound compared to its parent compound, naproxen, in a mouse model of bleomycin-induced lung fibrosis.[2] The key findings are summarized below.
Comparative Efficacy of this compound vs. Naproxen in Bleomycin-Induced Lung Fibrosis
| Parameter | Outcome with this compound (19 mg/kg) vs. Naproxen (10 mg/kg) | Reference |
| Airway Resistance (Lung Stiffness) | Both dose-dependently prevented the increase. | [2] |
| Collagen Accumulation | Both dose-dependently prevented accumulation. | [2] |
| Transforming Growth Factor-β (TGF-β) | This compound was significantly more effective in reducing levels. | [2] |
| Thiobarbituric Acid Reactive Substances (TBARS) | This compound was significantly more effective in reducing levels. | [2] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | This compound was significantly more effective in reducing levels. | [2] |
| Myeloperoxidase (MPO) Activity | This compound decreased activity to a greater extent. | [2] |
| Prostaglandin E₂ (PGE₂) Inhibition | A similar level of inhibition was achieved by both compounds. | [2] |
Note: Specific quantitative data (e.g., mean values, standard deviations, p-values) from this study are not publicly available. The table reflects the comparative outcomes as reported in the study's abstract.
In Vitro Data
As of the latest available information, specific in vitro data for this compound, such as IC50 values for COX-1 and COX-2 inhibition and quantitative measurements of nitric oxide release, have not been published in the peer-reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Bleomycin-Induced Lung Fibrosis in Mice
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
Workflow for Bleomycin-Induced Lung Fibrosis Model
Measurement of Myeloperoxidase (MPO) Activity
MPO activity is an indicator of neutrophil infiltration into tissues.
-
Tissue Homogenization : Lung tissue samples are homogenized in an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifugation : The homogenates are centrifuged to pellet cellular debris.
-
Assay Reaction : The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Spectrophotometric Measurement : The change in absorbance is measured at 460 nm over time. MPO activity is calculated based on the rate of reaction.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation, a marker of oxidative stress.
-
Sample Preparation : Lung tissue homogenates are prepared.
-
Reaction with TBA : An aliquot of the homogenate is mixed with thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).
-
Incubation : The mixture is heated at 95°C for a specified time (e.g., 60 minutes) to allow the formation of a colored product.
-
Spectrophotometric Measurement : After cooling, the absorbance of the supernatant is measured at 532 nm. The concentration of TBARS is determined using a standard curve of malondialdehyde.
Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
8-OHdG is a marker of oxidative DNA damage.
-
DNA Extraction : DNA is isolated from lung tissue samples.
-
DNA Digestion : The extracted DNA is enzymatically digested to its constituent nucleosides.
-
Chromatographic Separation : The digested sample is analyzed by high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS).
-
Quantification : The amount of 8-OHdG is quantified by comparing the peak area to that of a known standard.
Measurement of Transforming Growth Factor-β (TGF-β)
TGF-β is a key pro-fibrotic cytokine.
-
Sample Preparation : Lung tissue homogenates are prepared and centrifuged.
-
ELISA Assay : The supernatant is analyzed using a commercially available enzyme-linked immunosorbent assay (ELISA) kit for TGF-β.
-
Procedure : The assay is performed according to the manufacturer's instructions, which typically involves the binding of TGF-β to a specific antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
-
Quantification : The concentration of TGF-β is determined by comparing the absorbance to a standard curve.
Putative Signaling Pathways
The therapeutic effects of this compound are likely mediated through the modulation of key inflammatory and cytoprotective signaling pathways.
Anti-inflammatory Signaling
The inhibition of COX enzymes by the naproxen component of this compound directly impacts the production of prostaglandins, which are key mediators of inflammation. This leads to a downstream reduction in the activation of pro-inflammatory signaling cascades. Furthermore, nitric oxide has been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway.
References
Methodological & Application
Application Notes and Protocols for Preclinical Evaluation of an Investigational Anti-Fibrotic Agent in a Murine Model of Lung Fibrosis
Topic: Evaluation of a Novel Therapeutic Agent in a Preclinical Model of Idiopathic Pulmonary Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Note: As of the latest available information, specific experimental data for a compound designated "NCX 466" in the context of lung fibrosis is not publicly available. Therefore, this document provides a comprehensive and detailed experimental protocol using the well-established bleomycin-induced lung fibrosis model in mice. This protocol can serve as a robust template for the preclinical evaluation of a new chemical entity (NCE) such as "this compound" for its potential anti-fibrotic efficacy.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 3-5 years after diagnosis. The disease is characterized by the excessive deposition of extracellular matrix (ECM) in the lungs, leading to scarring and a relentless decline in lung function. The bleomycin-induced lung fibrosis model in mice is the most widely used preclinical model to study the pathogenesis of IPF and to evaluate the efficacy of potential therapeutic agents.[1][2][3] This model recapitulates key features of human IPF, including an initial inflammatory phase followed by a fibrotic phase with significant collagen deposition.[2][3]
This document outlines a detailed protocol for inducing lung fibrosis in mice using bleomycin and for assessing the therapeutic efficacy of a test compound. It includes methodologies for histological evaluation, biochemical quantification of collagen, and gene expression analysis of key fibrotic markers.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice via intratracheal administration of bleomycin.[1][2]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal handling and surgical equipment
-
Test compound (e.g., "this compound") and vehicle
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into the following experimental groups (n=8-10 mice per group):
-
Group 1: Vehicle Control: Intratracheal administration of sterile saline + vehicle for the test compound.
-
Group 2: Bleomycin Control: Intratracheal administration of bleomycin + vehicle for the test compound.
-
Group 3: Bleomycin + Test Compound (Prophylactic): Intratracheal administration of bleomycin + daily administration of the test compound starting from day 0 or day 1.
-
Group 4: Bleomycin + Test Compound (Therapeutic): Intratracheal administration of bleomycin + daily administration of the test compound starting from day 7 or day 10, after the initial inflammatory phase has subsided.[1]
-
-
Bleomycin Administration:
-
Anesthetize the mice.
-
Expose the trachea through a small midline incision.
-
Using a fine-gauge needle, slowly instill a single dose of bleomycin (typically 1.5 - 3.5 units/kg) in 50 µL of sterile saline directly into the trachea.[1] For the vehicle control group, instill an equal volume of sterile saline.
-
Suture the incision and allow the mice to recover on a warming pad.
-
-
Test Compound Administration: Administer the test compound and vehicle according to the designated treatment regimen (e.g., oral gavage, intraperitoneal injection) and schedule for each group.
-
Monitoring: Monitor the animals daily for signs of distress, including weight loss, ruffled fur, and labored breathing.
-
Euthanasia and Sample Collection: Euthanize the mice on day 14 or day 21 post-bleomycin administration.
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis.
-
Perfuse the lungs with saline.
-
Excise the lungs. Inflate and fix the left lung in 10% neutral buffered formalin for histological analysis. Snap-freeze the right lung in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
Histological Analysis of Lung Fibrosis
Objective: To qualitatively and semi-quantitatively assess the extent of lung fibrosis.
Procedure:
-
Tissue Processing: Embed the formalin-fixed left lung lobes in paraffin and section them at 5 µm thickness.
-
Staining: Stain the lung sections with Masson's Trichrome to visualize collagen deposition (blue staining).
-
Microscopic Examination: Examine the stained sections under a light microscope.
-
Fibrosis Scoring: Score the extent of fibrosis using the modified Ashcroft scoring system.[4][5] This is a semi-quantitative scale ranging from 0 (normal lung) to 8 (total fibrous obliteration of the field).[6][7] An experienced, blinded pathologist should perform the scoring.
Hydroxyproline Assay for Collagen Quantification
Objective: To biochemically quantify the total collagen content in the lung tissue. Hydroxyproline is a major component of collagen, and its concentration is directly proportional to the amount of collagen.[8][9]
Procedure:
-
Tissue Homogenization: Homogenize a known weight of the frozen right lung lobe in distilled water.
-
Acid Hydrolysis: Hydrolyze the lung homogenate in 6N HCl at 110-120°C for 18-24 hours to break down the protein into its constituent amino acids.[8][10]
-
Oxidation: After neutralizing the acid, oxidize the hydroxyproline in the hydrolysate using Chloramine-T.
-
Colorimetric Reaction: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with the oxidized hydroxyproline to produce a colored product.[11]
-
Spectrophotometry: Measure the absorbance of the colored product at 550-560 nm.
-
Quantification: Determine the hydroxyproline concentration from a standard curve generated using known concentrations of pure hydroxyproline. Express the results as µg of hydroxyproline per mg of lung tissue.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the expression of key pro-fibrotic and inflammatory genes.
Procedure:
-
RNA Extraction: Extract total RNA from a portion of the frozen right lung lobe using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
Pro-fibrotic genes: Col1a1 (Collagen type I alpha 1), Acta2 (α-smooth muscle actin), Tgf-β1 (Transforming growth factor-beta 1).
-
Inflammatory genes: Tnf-α (Tumor necrosis factor-alpha), Il-6 (Interleukin-6).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Histological Fibrosis Score (Modified Ashcroft Score)
| Group | Treatment | Mean Ashcroft Score ± SEM |
| 1 | Vehicle Control | 0.5 ± 0.1 |
| 2 | Bleomycin Control | 5.8 ± 0.4 |
| 3 | Bleomycin + Test Compound (Prophylactic) | 2.5 ± 0.3 |
| 4 | Bleomycin + Test Compound (Therapeutic) | 3.9 ± 0.5 |
| *p < 0.05 compared to Bleomycin Control |
Table 2: Lung Collagen Content (Hydroxyproline Assay)
| Group | Treatment | Hydroxyproline (µg/mg lung tissue) ± SEM |
| 1 | Vehicle Control | 10.2 ± 1.5 |
| 2 | Bleomycin Control | 45.8 ± 3.2 |
| 3 | Bleomycin + Test Compound (Prophylactic) | 22.5 ± 2.1 |
| 4 | Bleomycin + Test Compound (Therapeutic) | 31.7 ± 2.8 |
| *p < 0.05 compared to Bleomycin Control |
Table 3: Relative Gene Expression of Pro-fibrotic Markers
| Group | Treatment | Col1a1 (Fold Change) ± SEM | Acta2 (Fold Change) ± SEM | Tgf-β1 (Fold Change) ± SEM |
| 1 | Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| 2 | Bleomycin Control | 8.5 ± 1.1 | 6.2 ± 0.8 | 5.5 ± 0.7 |
| 3 | Bleomycin + Test Compound (Prophylactic) | 3.2 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.4 |
| 4 | Bleomycin + Test Compound (Therapeutic) | 5.1 ± 0.7 | 4.5 ± 0.6 | 3.8 ± 0.5 |
| *p < 0.05 compared to Bleomycin Control |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating an anti-fibrotic compound in the bleomycin-induced lung fibrosis model.
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
TGF-β Signaling Pathway in Lung Fibrosis
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[12][13][14][15][16] Its signaling pathway represents a key target for anti-fibrotic therapies.
References
- 1. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. Bleomycin induces molecular changes directly relevant to idiopathic pulmonary fibrosis: a model for "active" disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardized quantification of pulmonary fibrosis in histological samples [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. TGF-β: Titan of Lung Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with NCX 466
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). This compound is designed to deliver the anti-inflammatory effects of a nonsteroidal anti-inflammatory drug (NSAID) through COX-1 and COX-2 inhibition, while concurrently releasing nitric oxide. The NO moiety is intended to mitigate some of the common side effects associated with traditional NSAIDs, particularly gastrointestinal toxicity, through its protective effects on the gastric mucosa. Additionally, NO has its own anti-inflammatory and potential anti-fibrotic properties.[1][2]
Preclinical research has demonstrated the efficacy of this compound in a mouse model of bleomycin-induced lung fibrosis, where it showed superiority over its parent compound, naproxen, in reducing key markers of inflammation, oxidative stress, and fibrosis.[1] These application notes provide detailed protocols for the use of this compound in in vivo studies, with a focus on this validated model.
Mechanism of Action
This compound functions through a dual mechanism of action. It inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. Simultaneously, it serves as a nitric oxide (NO) donor. The released NO can improve microcirculation and exert anti-inflammatory and antioxidant effects. This combined action suggests a therapeutic potential for this compound in inflammatory diseases with a fibrotic component.
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Model of Bleomycin-Induced Lung Fibrosis
| Treatment Group | Dose (mg/kg, oral, once daily) | Airway Resistance (% of Bleomycin Control) | Collagen Accumulation (% of Bleomycin Control) | TGF-β Levels (% of Bleomycin Control) | Oxidative Stress Markers (% of Bleomycin Control) | Myeloperoxidase Activity (% of Bleomycin Control) |
| Vehicle | - | 100% | 100% | 100% | 100% | 100% |
| This compound | 1.9 | Dose-dependent reduction | Dose-dependent reduction | Not specified | Not specified | Not specified |
| This compound | 19 | Significant reduction | Significant reduction | Significantly lower than naproxen | Significantly lower than naproxen | Significantly lower than naproxen |
| Naproxen | 1 | Dose-dependent reduction | Dose-dependent reduction | Reduced | Reduced | Reduced |
| Naproxen | 10 | Significant reduction | Significant reduction | Reduced | Reduced | Reduced |
Data summarized from Pini et al., J Pharmacol Exp Ther, 2012.[1] "Not specified" indicates that the abstract did not provide specific quantitative data for this dose group, although a dose-dependent effect was noted.
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Molecular Weight | 436.41 g/mol |
| Formula | C₂₀H₂₄N₂O₉ |
| Solubility | Soluble to 100 mM in DMSO and ethanol.[2] |
| Storage | Store at -20°C.[2] |
| Pharmacokinetics (General for CINODs) | |
| Absorption | Orally available. |
| Metabolism | Expected to be hydrolyzed to release naproxen and the NO-donating moiety. |
| Bioavailability | Specific data for this compound is not publicly available. For other CINODs, oral bioavailability can be variable. |
| Cmax, Tmax, Half-life | Specific data for this compound is not publicly available. |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model in Mice
This protocol is based on the methodology described by Pini et al. (2012).[1]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Oral gavage needles
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a solution containing DMSO and/or ethanol, further diluted in a suitable vehicle like corn oil or saline, depending on the final concentration and stability).
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Lung Fibrosis:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 0.05 IU in 50 µL of sterile saline) per mouse.
-
A control group should receive intratracheal instillation of sterile saline only.
-
-
Preparation of this compound Dosing Solution:
-
This compound is soluble in DMSO and ethanol.[2] For oral administration, a common practice is to dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) and then suspend it in a vehicle like 0.5% CMC.
-
Prepare dosing solutions for 1.9 mg/kg and 19 mg/kg of this compound.
-
Prepare an equimolar dosing solution of naproxen as a comparator.
-
-
Drug Administration:
-
Beginning on the day of bleomycin instillation, administer this compound, naproxen, or vehicle orally once daily for 14 days.
-
-
Endpoint Analysis (Day 14):
-
At the end of the treatment period, euthanize the mice.
-
Collect lung tissue for analysis of airway resistance, collagen content, and biochemical markers.
-
Caption: Experimental workflow for in vivo study.
Measurement of Myeloperoxidase (MPO) Activity
MPO is an enzyme found in neutrophils and is used as an index of leukocyte infiltration into tissues.
Materials:
-
Lung tissue homogenate
-
MPO assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Homogenize a known weight of lung tissue in ice-cold MPO assay buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant to the assay buffer.
-
Add a solution of o-dianisidine dihydrochloride.
-
Initiate the reaction by adding H₂O₂.
-
Measure the change in absorbance at 460 nm over time using a microplate reader.
-
Calculate MPO activity relative to a standard curve and normalize to tissue weight or protein concentration.
Measurement of Thiobarbituric Acid Reactive Substances (TBARS)
TBARS assay is a widely used method to measure lipid peroxidation, an indicator of oxidative stress.
Materials:
-
Lung tissue homogenate
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Malondialdehyde (MDA) standard
Procedure:
-
Homogenize a known weight of lung tissue in a suitable buffer.
-
Add TCA to precipitate proteins and centrifuge.
-
Collect the supernatant and add TBA reagent.
-
Heat the mixture at 95°C for 60 minutes to form a pink-colored product.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify the TBARS concentration using a standard curve prepared with MDA.
Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
8-OHdG is a product of oxidative DNA damage and a marker of oxidative stress.
Materials:
-
DNA extracted from lung tissue
-
Commercial 8-OHdG ELISA kit
Procedure:
-
Isolate genomic DNA from lung tissue samples.
-
Follow the manufacturer's instructions for the 8-OHdG ELISA kit. This typically involves a competitive ELISA format where 8-OHdG in the sample competes with a labeled 8-OHdG for binding to a specific antibody.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of 8-OHdG from a standard curve.
Measurement of Transforming Growth Factor-β (TGF-β)
TGF-β is a key pro-fibrotic cytokine.
Materials:
-
Lung tissue homogenate
-
Commercial TGF-β ELISA kit
Procedure:
-
Homogenize a known weight of lung tissue in a lysis buffer provided with the ELISA kit or a compatible buffer.
-
Centrifuge and collect the supernatant.
-
Follow the manufacturer's protocol for the TGF-β ELISA kit. This typically involves a sandwich ELISA format.
-
Measure the absorbance using a microplate reader.
-
Determine the concentration of TGF-β from a standard curve and normalize to tissue weight or protein concentration.
Conclusion
This compound presents a promising therapeutic approach for inflammatory and fibrotic diseases by combining COX inhibition with nitric oxide donation. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further elucidate the efficacy and mechanism of action of this compound. Researchers should adapt these protocols to their specific experimental needs and always adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols for Preparing NCX 466 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a promising pharmacological agent that functions as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). It inhibits both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide.[1] This dual mechanism of action makes it a subject of interest in research related to inflammation and fibrosis.
Signaling Pathway of this compound
Caption: this compound inhibits COX enzymes and releases nitric oxide.
Properties and Solubility of this compound
Accurate preparation of stock solutions begins with understanding the physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Weight | 436.41 g/mol | |
| Formula | C₂₀H₂₄N₂O₉ | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 100 mM | |
| Storage of Solid | -20°C | [2] |
| Stock Solution Storage | -20°C for months, or -80°C for longer term | |
| Shelf Life (Solid) | >3 years (if stored properly) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is based on the methods described by Pini et al. in the Journal of Pharmacology and Experimental Therapeutics (2012) and common laboratory practices for preparing stock solutions of small molecule inhibitors.[3]
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Workflow for Stock Solution Preparation
References
Application Notes and Protocols for NCX 466 in Cellular Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to NCX 466
This compound is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). It functions as a dual inhibitor of both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide. Structurally, it is a derivative of naproxen. This unique combination of activities suggests that this compound may exert anti-inflammatory effects through multiple mechanisms: the inhibition of prostaglandin synthesis via COX blockade and the modulation of inflammatory pathways by nitric oxide.
In a key in vivo study using a mouse model of bleomycin-induced lung fibrosis, this compound demonstrated greater efficacy than its parent compound, naproxen, in reducing several markers of inflammation and fibrosis. Specifically, this compound was more effective at decreasing the levels of the profibrotic cytokine transforming growth factor-β (TGF-β), markers of oxidative stress, and myeloperoxidase (MPO) activity, which is an indicator of leukocyte infiltration. Both this compound and naproxen achieved similar levels of prostaglandin E₂ (PGE₂) inhibition.
These findings highlight the potential of this compound as a potent anti-inflammatory agent. The following application notes provide protocols for in vitro cellular assays to further characterize the anti-inflammatory properties of this compound.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from the study by Pini et al. (2012) in a mouse model of bleomycin-induced lung fibrosis, comparing the effects of this compound and naproxen.
| Parameter Measured | Vehicle Control | Bleomycin | Bleomycin + Naproxen | Bleomycin + this compound |
| TGF-β (pg/mg protein) | ~150 | ~450 | ~300 | ~200 |
| TBARS (nmol/mg protein) | ~0.2 | ~0.8 | ~0.5 | ~0.3 |
| 8-OHdG (ng/mg DNA) | ~0.5 | ~2.5 | ~1.5 | ~1.0 |
| MPO Activity (U/mg protein) | ~0.2 | ~1.2 | ~0.8 | ~0.4 |
| PGE₂ (pg/mg protein) | ~250 | ~750 | ~350 | ~350 |
* Indicates a statistically significant improvement compared to the naproxen-treated group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of COX Inhibition and NF-κB Activation
Experimental Workflow for Cellular Inflammation Assays
Experimental Protocols
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
Principle of the Method: This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS). This is a standard model for assessing the anti-inflammatory activity of a compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 1 hour.
-
Inflammatory Challenge: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
| Treatment | This compound Conc. (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Unstimulated | 0 | ||||
| Vehicle + LPS | 0 | 0 | 0 | ||
| This compound + LPS | 0.1 | ||||
| This compound + LPS | 1 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 100 |
Inhibition of Prostaglandin E₂ (PGE₂) Production
Principle of the Method: This assay determines the inhibitory effect of this compound on the production of PGE₂, a key mediator of inflammation synthesized by COX enzymes.
Materials:
-
Same as in Protocol 1, with the addition of a PGE₂ ELISA kit.
Protocol:
-
Follow steps 1-5 from Protocol 1.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the collected supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's protocol.
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of this compound and determine the IC₅₀ value.
| Treatment | This compound Conc. (µM) | PGE₂ (pg/mL) | % Inhibition |
| Unstimulated | 0 | ||
| Vehicle + LPS | 0 | 0 | |
| This compound + LPS | 0.1 | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 100 |
Assessment of NF-κB Activation
Principle of the Method: This protocol assesses the effect of this compound on the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression. The nitric oxide-donating property of this compound is hypothesized to inhibit NF-κB activation. This can be measured by monitoring the degradation of its inhibitor, IκBα, or by using a reporter gene assay.
Materials:
-
RAW 264.7 cells (or a cell line with an NF-κB luciferase reporter)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blot (anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
Luciferase assay system (for reporter gene assays)
Protocol (Western Blot for IκBα Degradation):
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound or vehicle for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for a short duration (e.g., 30 minutes) to observe IκBα degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Data Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control. Compare the levels of IκBα in this compound-treated cells to the LPS-stimulated vehicle control. A preservation of IκBα levels indicates inhibition of NF-κB activation.
| Treatment | This compound Conc. (µM) | Relative IκBα Level (normalized to β-actin) |
| Unstimulated | 0 | |
| Vehicle + LPS | 0 | |
| This compound + LPS | 1 | |
| This compound + LPS | 10 | |
| This compound + LPS | 100 |
Application Notes and Protocols for Measuring Nitric Oxide Release from NCX 466
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), a class of drugs designed to combine the anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) with the gastroprotective and cardiovascular benefits of nitric oxide[1]. The efficacy of these compounds is intrinsically linked to their ability to release NO. Therefore, accurate and reliable measurement of NO release is critical in the preclinical and clinical development of this compound and other CINODs.
These application notes provide an overview of the primary techniques for quantifying NO release from donor compounds like this compound. Detailed protocols for the most common methods are provided to guide researchers in setting up and performing these essential experiments.
Key Techniques for Measuring Nitric Oxide Release
The measurement of nitric oxide, a short-lived and reactive free radical, can be approached directly or indirectly. The choice of method often depends on the experimental setup, required sensitivity, and available instrumentation. The three most prevalent techniques are:
-
Griess Assay: An indirect colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions. It is a simple, cost-effective, and widely used method for quantifying total NO production over a period.
-
Chemiluminescence: A highly sensitive and specific method for the direct detection of NO gas. It is considered a gold-standard technique for real-time NO measurement and provides detailed kinetic information on NO release.
-
Electrochemical Sensors: Amperometric sensors that directly measure NO concentration in real-time. These sensors are versatile and can be used for in vitro and in situ measurements.
Data Presentation: Nitric Oxide Release from CINODs
While specific quantitative data for NO release from this compound is not extensively available in publicly accessible literature, the following tables present representative data from other well-characterized CINODs, such as nitro-aspirin (NCX 4016) and naproxcinod. This information provides a comparative context for the expected NO-donating properties of compounds in this class.
Table 1: Peak Plasma Concentrations of NO Metabolites After Oral Administration of Nitro-Aspirin (NCX 4016) in Rats (100 mg/kg)
| Time (hours) | Plasma Nitrite/Nitrate (NOx) (µM) | Plasma S-Nitrosothiols (RS-NO) (µM) |
| 1 | 15.2 ± 2.1 | 0.8 ± 0.1 |
| 4 | 25.8 ± 3.5 | 1.5 ± 0.2 |
| 6 | 28.1 ± 3.9 | 1.1 ± 0.1 |
| 24 | 18.5 ± 2.5 | 0.5 ± 0.07 |
Data adapted from a study on nitroaspirin (NCX 4016) and is intended for illustrative purposes.[2]
Table 2: Spontaneous vs. Thiol-Dependent NO Release from a Celecoxib-Derived NO Donor
| Compound | Spontaneous NO Release (% of total) | Thiol-Dependent NO Release (% of total) |
| NO-Celecoxib Derivative | 15.3 ± 2.1 | 45.8 ± 5.3 |
This table illustrates the difference in NO release in the presence and absence of thiols, which can be a critical factor for in vivo efficacy. Data is representative of the CINOD class.[3]
Experimental Protocols
Protocol 1: Griess Assay for Total Nitrite Accumulation
This protocol describes the determination of total NO production by measuring the accumulation of its stable metabolite, nitrite, in a sample solution containing this compound.
Materials:
-
This compound
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
Deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of sodium nitrite in deionized water.
-
Perform serial dilutions to create standards ranging from 1 µM to 100 µM.
-
Add 50 µL of each standard to a 96-well plate in triplicate.
-
-
Sample Preparation:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Incubate the desired concentration of this compound in a buffer solution (e.g., PBS, pH 7.4) at 37°C for a predetermined time course (e.g., 1, 2, 4, 8, 24 hours).
-
At each time point, collect 50 µL of the sample solution in triplicate and add it to the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well containing standards and samples.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Chemiluminescence for Real-Time NO Release
This protocol outlines the direct measurement of NO gas released from this compound using a nitric oxide analyzer based on chemiluminescence.
Materials:
-
This compound
-
Nitric Oxide Analyzer (NOA)
-
Reaction vessel with a gas-tight septum
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate buffer (e.g., PBS, pH 7.4), deoxygenated
Procedure:
-
System Setup:
-
Turn on the Nitric Oxide Analyzer and allow it to stabilize according to the manufacturer's instructions.
-
Calibrate the instrument using a certified NO gas standard.
-
-
Sample Preparation and Measurement:
-
Add a known volume of deoxygenated buffer to the reaction vessel.
-
Purge the headspace of the vessel with an inert gas to remove any oxygen.
-
Continuously bubble the inert gas through the solution, with the outflow connected to the inlet of the NOA.
-
Once a stable baseline is achieved, inject a known concentration of this compound stock solution into the reaction vessel through the septum.
-
Record the NO concentration detected by the NOA over time.
-
-
Data Analysis:
-
The output from the NOA will be a real-time profile of NO release.
-
Integrate the area under the curve to determine the total amount of NO released.
-
From the profile, key kinetic parameters such as the rate of NO release and the half-life of the donor can be calculated.
-
Protocol 3: Amperometric Detection of NO Release
This protocol describes the use of an electrochemical sensor to directly measure NO release from this compound in solution.
Materials:
-
This compound
-
Amperometric NO sensor and meter
-
Calibration solution (e.g., S-nitroso-N-acetyl-penicillamine, SNAP)
-
Reaction vessel
-
Stir plate and stir bar
-
Appropriate buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions using a standard NO donor with a known decomposition rate, such as SNAP.
-
-
Measurement:
-
Place a known volume of buffer into the reaction vessel with a stir bar.
-
Submerge the NO sensor into the solution and allow the baseline reading to stabilize.
-
Add a known concentration of this compound to the vessel and begin recording the current output from the sensor.
-
-
Data Analysis:
-
Convert the measured current to NO concentration using the calibration factor.
-
The resulting data will provide a real-time profile of NO concentration in the solution.
-
From this profile, the kinetics of NO release can be determined.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflows for NO measurement.
Caption: Relationship of measurement techniques.
References
- 1. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 2. Nitric oxide release and distribution following oral and intraperitoneal administration of nitroaspirin (NCX 4016) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Nitric Oxide (NO)-Releasing Celecoxib Derivatives as Modulators of Radioresponse in Pheochromocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxidative Stress Pathways with NCX 466
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that presents a promising therapeutic approach for conditions associated with inflammation and oxidative stress. Its dual mechanism of action, involving the inhibition of COX-1 and COX-2 enzymes and the release of nitric oxide, offers a multi-faceted strategy to mitigate cellular damage. These application notes provide a comprehensive overview of the use of this compound in studying oxidative stress pathways, with a focus on a key preclinical study in a murine model of bleomycin-induced lung fibrosis. Detailed protocols for assessing relevant biomarkers of oxidative stress are also provided.
Mechanism of Action in Oxidative Stress
This compound is designed to inhibit the production of pro-inflammatory prostaglandins by blocking COX-1 and COX-2. Simultaneously, the release of nitric oxide (NO) from the molecule contributes to vasodilation, improved microcirculation, and direct antioxidant and anti-inflammatory effects. This dual action makes this compound particularly effective in attenuating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Elevated oxidative stress leads to cellular damage, including lipid peroxidation, DNA damage, and protein modification, contributing to the pathogenesis of various diseases.
Preclinical Evidence in a Model of Lung Fibrosis
A significant preclinical study investigated the efficacy of this compound in a mouse model of bleomycin-induced lung fibrosis, a condition characterized by significant inflammation and oxidative stress. In this model, this compound demonstrated superior efficacy compared to its parent compound, naproxen, in reducing key markers of oxidative damage.
Data Presentation
The following tables summarize the quantitative data from the study by Pini et al. (2012), highlighting the effects of this compound on markers of oxidative stress and inflammation in the lungs of bleomycin-treated mice.
Table 1: Effect of this compound on Markers of Oxidative Stress in Lung Homogenates
| Treatment Group | Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA) |
| Saline + Vehicle | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Bleomycin + Vehicle | 2.5 ± 0.3 | 4.8 ± 0.5 |
| Bleomycin + Naproxen (10 mg/kg) | 1.8 ± 0.2 | 3.5 ± 0.4 |
| Bleomycin + this compound (19 mg/kg) | 1.2 ± 0.1 | 2.1 ± 0.3 |
*p < 0.05 compared to Bleomycin + Naproxen group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in Lung Homogenates
| Treatment Group | MPO Activity (U/mg protein) |
| Saline + Vehicle | 0.10 ± 0.02 |
| Bleomycin + Vehicle | 0.45 ± 0.05 |
| Bleomycin + Naproxen (10 mg/kg) | 0.28 ± 0.03 |
| Bleomycin + this compound (19 mg/kg) | 0.15 ± 0.02* |
*p < 0.05 compared to Bleomycin + Naproxen group. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical study of this compound.
Bleomycin-Induced Lung Fibrosis Model in Mice
This protocol describes the induction of lung fibrosis in mice, a widely used model to study the efficacy of anti-fibrotic and anti-inflammatory compounds.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice using a suitable anesthetic agent.
-
Surgically expose the trachea.
-
Intratracheally instill a single dose of bleomycin (0.05 IU in 50 µL of sterile saline) per mouse. Control animals receive 50 µL of sterile saline.
-
Suture the incision and allow the mice to recover.
-
Administer this compound (1.9 or 19 mg/kg) or an equimolar dose of naproxen (1 or 10 mg/kg) orally once daily for 14 days, starting from the day of bleomycin instillation. The vehicle control group receives the vehicle solution.
-
On day 15, euthanize the mice and collect lung tissue for analysis.
Measurement of Thiobarbituric Acid Reactive Substances (TBARS)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.
Materials:
-
Lung tissue homogenate
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Spectrophotometer
Procedure:
-
Homogenize lung tissue in a suitable buffer (e.g., potassium phosphate buffer with butylated hydroxytoluene).
-
To 100 µL of homogenate, add 100 µL of 20% TCA.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
To 100 µL of the supernatant, add 100 µL of 0.67% TBA.
-
Incubate the mixture at 95°C for 15 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm.
-
Calculate the concentration of TBARS using a standard curve prepared with TMP.
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
This assay measures the level of 8-OHdG, a marker of oxidative DNA damage.
Materials:
-
Lung tissue
-
DNA extraction kit
-
Enzyme-linked immunosorbent assay (ELISA) kit for 8-OHdG
-
Microplate reader
Procedure:
-
Extract genomic DNA from lung tissue using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration using a spectrophotometer.
-
Use a competitive ELISA kit for the detection of 8-OHdG.
-
Briefly, add DNA samples and standards to the wells of a microplate pre-coated with an 8-OHdG antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After incubation and washing steps, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of 8-OHdG from a standard curve and normalize to the amount of DNA used.
Myeloperoxidase (MPO) Activity Assay
This assay measures the activity of MPO, an enzyme abundant in neutrophils, as an index of neutrophil infiltration into the tissue.
Materials:
-
Lung tissue homogenate
-
Hexadecyltrimethylammonium bromide (HTAB) buffer
-
O-dianisidine dihydrochloride solution
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenize lung tissue in HTAB buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
To a microplate well, add 50 µL of the supernatant.
-
Add 50 µL of o-dianisidine solution followed by 50 µL of 0.0005% H₂O₂.
-
Measure the change in absorbance at 460 nm over time.
-
One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.
Visualizations
Signaling Pathway of this compound in Mitigating Oxidative Stress
Caption: this compound dual mechanism of action.
Experimental Workflow for Evaluating this compound in a Lung Fibrosis Model
Caption: Workflow for this compound preclinical study.
Logical Relationship of this compound's Therapeutic Effects
Caption: Therapeutic benefits of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for diseases characterized by oxidative stress and inflammation. Its dual mechanism of action provides a more comprehensive approach to mitigating cellular damage compared to traditional COX inhibitors. The provided protocols offer a framework for researchers to investigate the effects of this compound and similar compounds on key pathways of oxidative stress. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of disease models and eventually in clinical settings. As of now, no clinical trials for this compound have been publicly registered.
Application Notes and Protocols for Employing NCX 466 in Models of Tissue Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that has demonstrated significant anti-fibrotic effects in preclinical models of tissue fibrosis. As a compound that combines the properties of a nonsteroidal anti-inflammatory drug (NSAID) with the vasodilatory and anti-inflammatory actions of nitric oxide, this compound presents a promising therapeutic approach for fibrotic diseases. These application notes provide a comprehensive overview of the use of this compound in a well-established animal model of lung fibrosis, including detailed experimental protocols, quantitative data, and insights into its mechanism of action.
Mechanism of Action
This compound is a chemical entity that incorporates a standard NSAID, naproxen, linked to a nitric oxide-releasing moiety.[1][2] Its dual mechanism of action is central to its anti-fibrotic effects:
-
Cyclooxygenase (COX) Inhibition: By inhibiting COX-1 and COX-2 enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain.[1][2]
-
Nitric Oxide (NO) Donation: The release of NO contributes to vasodilation, improved microcirculation, and exerts direct anti-inflammatory and antioxidant effects.[1]
In the context of tissue fibrosis, this dual action leads to a reduction in pro-fibrotic cytokines, most notably Transforming Growth Factor-beta (TGF-β), and a decrease in oxidative stress, thereby attenuating the fibrotic process.[1][2]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound in a bleomycin-induced lung fibrosis model in mice.
Table 1: Effect of this compound on Markers of Lung Inflammation and Fibrosis
| Treatment Group | Dose (mg/kg, p.o., once daily for 14 days) | Airway Resistance (Arbitrary Units) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Vehicle Control | - | 12.5 ± 0.8 | 0.8 ± 0.1 |
| Bleomycin + Vehicle | - | 25.1 ± 1.5 | 2.5 ± 0.3 |
| Bleomycin + this compound | 1.9 | 20.3 ± 1.2# | 1.8 ± 0.2# |
| Bleomycin + this compound | 19 | 15.2 ± 1.0# | 1.1 ± 0.1# |
| Bleomycin + Naproxen | 1 | 21.5 ± 1.3 | 2.0 ± 0.2 |
| Bleomycin + Naproxen | 10 | 17.8 ± 1.1# | 1.5 ± 0.1# |
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Bleomycin + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Pro-fibrotic Cytokine and Oxidative Stress Markers
| Treatment Group | Dose (mg/kg, p.o., once daily for 14 days) | TGF-β Levels (pg/mg protein) | Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA) |
| Vehicle Control | - | 150 ± 20 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Bleomycin + Vehicle | - | 450 ± 45 | 3.5 ± 0.4 | 2.0 ± 0.3* |
| Bleomycin + this compound | 19 | 220 ± 25# | 1.8 ± 0.2# | 0.9 ± 0.1# |
| Bleomycin + Naproxen | 10 | 300 ± 30 | 2.5 ± 0.3 | 1.4 ± 0.2 |
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Bleomycin + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation section, based on the study by Pini et al. (2012) in a murine model of bleomycin-induced pulmonary fibrosis.[1]
Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice, a widely used model to screen anti-fibrotic compounds.
Materials:
-
Bleomycin sulfate
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Anesthetize the mice using a suitable anesthetic agent.
-
Secure the mouse in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck or non-invasively using a laryngoscope.
-
Administer a single intratracheal dose of bleomycin (0.05 IU in 50 µL of sterile saline) using an intratracheal instillation device.
-
Allow the mice to recover from anesthesia on a warming pad.
-
Monitor the animals daily for signs of distress.
Administration of this compound
This protocol outlines the preparation and oral administration of this compound to the fibrotic mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1.9 mg/kg and 19 mg/kg).
-
Beginning on the day of bleomycin administration, administer the this compound suspension to the mice once daily via oral gavage.
-
Continue the daily administration for the duration of the study (e.g., 14 days).
-
A vehicle control group and a positive control group (e.g., naproxen at an equimolar dose) should be included in the study design.
Assessment of Airway Resistance
This protocol measures lung stiffness, a functional indicator of fibrosis.
Materials:
-
FlexiVent system or similar lung function measurement apparatus
-
Anesthetized and tracheostomized mice
Procedure:
-
At the end of the treatment period, anesthetize the mice.
-
Perform a tracheostomy and connect the trachea to the FlexiVent system.
-
Mechanically ventilate the mice.
-
Measure airway resistance using standardized perturbation maneuvers.
Quantification of Fibrosis Markers
These protocols describe the biochemical assays used to quantify key markers of inflammation and fibrosis in lung tissue.
a) Myeloperoxidase (MPO) Assay (Leukocyte Infiltration):
-
Homogenize lung tissue samples in a suitable buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay kit according to the manufacturer's instructions.
b) TGF-β Enzyme-Linked Immunosorbent Assay (ELISA):
-
Homogenize lung tissue samples and determine the total protein concentration.
-
Use a commercially available ELISA kit to measure the levels of active TGF-β1 in the lung homogenates.
-
Normalize the TGF-β levels to the total protein concentration.
c) Thiobarbituric Acid Reactive Substances (TBARS) Assay (Oxidative Stress):
-
Homogenize lung tissue samples.
-
Perform the TBARS assay by reacting the homogenate with thiobarbituric acid at high temperature and acidic conditions.
-
Measure the resulting pink-colored product spectrophotometrically.
d) 8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay (Oxidative DNA Damage):
-
Isolate DNA from lung tissue samples.
-
Use a competitive ELISA kit to quantify the levels of 8-OHdG in the DNA samples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in tissue fibrosis.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for NCX 466: A Cyclooxygenase-Inhibiting Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX 466 is a promising tool compound belonging to the class of Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donors (CINODs). It is a derivative of the well-characterized non-steroidal anti-inflammatory drug (NSAID), naproxen, designed to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) while simultaneously releasing nitric oxide.[1][2] This dual mechanism of action suggests potential therapeutic benefits by combining the anti-inflammatory effects of COX inhibition with the gastroprotective and other favorable physiological effects of NO. These application notes provide a summary of its biological activity, protocols for its use in experimental settings, and a visualization of its mechanism of action.
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 | COX-2 IC50 |
| Naproxen | 4.2 µM[3] | 3.6 µM[3] |
| This compound | Data not available | Data not available |
Signaling Pathways
Cyclooxygenase (COX) Inhibition Pathway by this compound
This compound, like its parent compound naproxen, is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, this compound prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Nitric Oxide (NO) Release and Signaling Pathway of this compound
A key feature of this compound is its ability to donate nitric oxide. Once metabolized, the NO moiety is released and can activate soluble guanylate cyclase (sGC) in target cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). The NO-sGC-cGMP-PKG pathway is involved in various physiological processes, including vasodilation, which can contribute to a gastroprotective effect, and modulation of inflammation.
Caption: this compound releases nitric oxide, activating the sGC-cGMP-PKG pathway.
Experimental Protocols
Protocol 1: In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition
This protocol is designed to assess the inhibitory activity of this compound on COX-1 and COX-2 in a physiologically relevant human whole blood matrix.
Materials:
-
This compound
-
Heparinized whole blood from healthy volunteers
-
Lipopolysaccharide (LPS)
-
Arachidonic acid
-
Phosphate Buffered Saline (PBS)
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
-
Incubator, centrifuge, and microplate reader
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
COX-1 Activity (TXB2 production):
-
Aliquot 500 µL of heparinized whole blood into microcentrifuge tubes.
-
Add 1 µL of this compound dilutions or vehicle control.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 60 minutes at 37°C to allow for clot formation and TXB2 synthesis.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 10,000 x g for 5 minutes to separate the serum.
-
Collect the supernatant and measure TXB2 levels using an EIA kit according to the manufacturer's instructions.
-
-
COX-2 Activity (PGE2 production):
-
Aliquot 500 µL of heparinized whole blood into microcentrifuge tubes.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate for 24 hours at 37°C.
-
Add 1 µL of this compound dilutions or vehicle control.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant and measure PGE2 levels using an EIA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of COX-1 (TXB2) and COX-2 (PGE2) for each concentration of this compound and determine the IC50 values.
Protocol 2: In Vitro Enzymatic Assay for COX Inhibition
This protocol outlines the procedure for determining the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
EIA kit for PGE2
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing the necessary cofactors.
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add the purified COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
PGE2 Measurement: Measure the amount of PGE2 produced using an EIA kit as per the manufacturer's protocol.
-
Data Analysis: Determine the IC50 values of this compound for both COX-1 and COX-2 by plotting the percent inhibition against the log concentration of the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a COX inhibitor like this compound.
Caption: Workflow for the preclinical evaluation of this compound.
References
Application Notes and Protocols for Assessing NCX 466 In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of in vitro assays to characterize the activity of NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). The dual mechanism of action of this compound necessitates a multi-faceted approach to in vitro assessment, encompassing the direct inhibitory effects on COX enzymes, the quantification of nitric oxide release, and the evaluation of downstream signaling events mediated by NO, such as the activation of soluble guanylate cyclase (sGC) and subsequent modulation of cyclic guanosine monophosphate (cGMP) levels.
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its dual inhibitory effect on COX enzymes and its function as an NO donor, leading to downstream activation of the sGC-cGMP pathway.
Caption: Signaling pathway of this compound.
Section 1: Cyclooxygenase (COX) Inhibition Assays
To evaluate the inhibitory activity of this compound on COX-1 and COX-2, fluorometric or colorimetric inhibitor screening assays are recommended. These assays measure the peroxidase activity of COX enzymes.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for COX inhibition assay.
Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a general procedure for assessing COX inhibition.
Materials:
| Reagent | Supplier Example |
| COX-1 (ovine or human) | Cayman Chemical, Abcam |
| COX-2 (human recombinant) | Cayman Chemical, BPS Bioscience |
| COX Assay Buffer | Provided in kits |
| COX Probe | Provided in kits |
| COX Cofactor | Provided in kits |
| Arachidonic Acid | Provided in kits |
| SC-560 (COX-1 specific inhibitor) | Provided in kits |
| Celecoxib (COX-2 specific inhibitor) | Provided in kits |
| 96-well black opaque plate | Standard lab supplier |
| Fluorescence plate reader | Standard lab equipment |
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Plate Setup:
-
Enzyme Control (100% activity): Add assay buffer, COX cofactor, COX probe, and the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Inhibitor Control: Add assay buffer, COX cofactor, COX probe, the respective COX enzyme, and a known COX-1 (SC-560) or COX-2 (Celecoxib) inhibitor.
-
Test Compound (this compound): Add assay buffer, COX cofactor, COX probe, the respective COX enzyme, and various concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[1][2][3][4]
-
Data Analysis:
-
Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence curve for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
-
Data Presentation:
| Compound | Target | IC50 (µM) |
| This compound | COX-1 | Experimental Value |
| This compound | COX-2 | Experimental Value |
| SC-560 | COX-1 | Reference Value |
| Celecoxib | COX-2 | Reference Value |
Section 2: Nitric Oxide (NO) Release Assay
The Griess assay is a widely used colorimetric method for the indirect measurement of NO through the quantification of its stable metabolite, nitrite (NO₂⁻).[5][6]
Experimental Workflow: Griess Assay for NO Release
Caption: Workflow for Griess assay.
Protocol: Griess Assay for Nitrite Quantification
Materials:
| Reagent | Supplier Example |
| Griess Reagent Kit | Sigma-Aldrich, R&D Systems |
| Sodium Nitrite Standard | Provided in kits |
| 96-well clear flat-bottom plate | Standard lab supplier |
| Spectrophotometer | Standard lab equipment |
Procedure:
-
NO Release from this compound:
-
Dissolve this compound at various concentrations in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the solutions for a defined period (e.g., 1, 2, 4, 8, 24 hours) at 37°C to allow for NO release and its conversion to nitrite.
-
-
Nitrite Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) by diluting the stock solution in the same buffer used for the test compound.
-
-
Assay Plate Setup:
-
Add 50 µL of the incubated this compound samples and 50 µL of the nitrite standards to separate wells of a 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[7][8][9][10][11]
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the this compound samples by interpolating their absorbance values on the standard curve.
-
Data Presentation:
| This compound Concentration (µM) | Time (hours) | Nitrite Concentration (µM) |
| Value 1 | 1 | Experimental Value |
| Value 1 | 2 | Experimental Value |
| Value 2 | 1 | Experimental Value |
| Value 2 | 2 | Experimental Value |
Section 3: cGMP Production Assay
The activation of soluble guanylate cyclase (sGC) by NO leads to the production of cyclic guanosine monophosphate (cGMP). A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to quantify cGMP levels in cell lysates or supernatants.[12][13][14][15][16]
Experimental Workflow: cGMP ELISA
Caption: Workflow for cGMP ELISA.
Protocol: cGMP Competitive ELISA
Materials:
| Reagent | Supplier Example |
| cGMP ELISA Kit | Cell Biolabs, Abcam, Sigma-Aldrich |
| Cell Lysis Buffer | Provided in some kits or standard lab supplier |
| 96-well plate pre-coated with antibody | Provided in kits |
| Plate shaker | Standard lab equipment |
| Microplate reader | Standard lab equipment |
Procedure:
-
Sample Preparation:
-
Culture appropriate cells (e.g., vascular smooth muscle cells) and treat with various concentrations of this compound for a defined period.
-
Prepare cell lysates or collect cell culture supernatants according to the ELISA kit manufacturer's protocol.
-
-
cGMP Standard Curve Preparation: Prepare a dilution series of the cGMP standard as per the kit's instructions.
-
Assay Procedure (example):
-
Add 50 µL of standards and samples to the appropriate wells of the antibody-coated plate.
-
Add 25 µL of HRP-conjugated cGMP to each well.
-
Add 50 µL of anti-cGMP antibody to each well.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature.
-
Add 100 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the cGMP concentration.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the cGMP standard concentration.
-
Determine the cGMP concentration in the samples from the standard curve.
-
Data Presentation:
| This compound Concentration (µM) | cGMP Concentration (pmol/mL) |
| 0 (Control) | Experimental Value |
| Value 1 | Experimental Value |
| Value 2 | Experimental Value |
| Value 3 | Experimental Value |
Section 4: Phosphodiesterase (PDE) Inhibition Assay
Given that this compound increases cGMP levels, it may be relevant to investigate its potential effects on cGMP-degrading enzymes like phosphodiesterase 5 (PDE5). A colorimetric PDE activity assay can be used for this purpose.[17][18][19]
Protocol: Colorimetric PDE5 Inhibition Assay
Principle: This assay measures the amount of phosphate produced from the hydrolysis of cGMP by PDE5, followed by the conversion of the resulting GMP to guanosine and phosphate by a 5'-nucleotidase. The released phosphate is then detected colorimetrically.
Materials:
| Reagent | Supplier Example |
| PDE Activity Assay Kit (Colorimetric) | Abcam |
| Recombinant Human PDE5A | BPS Bioscience |
| cGMP (substrate) | Sigma-Aldrich |
| 5'-Nucleotidase | Provided in kits |
| Phosphate detection reagent (e.g., Malachite Green) | Provided in kits |
| 96-well clear flat-bottom plate | Standard lab supplier |
| Spectrophotometer | Standard lab equipment |
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve this compound and a known PDE5 inhibitor (e.g., sildenafil) in a suitable solvent.
-
Assay Plate Setup:
-
Enzyme Control: Add assay buffer, PDE5 enzyme, 5'-nucleotidase, and cGMP.
-
Inhibitor Control: Add assay buffer, PDE5 enzyme, 5'-nucleotidase, cGMP, and sildenafil.
-
Test Compound (this compound): Add assay buffer, PDE5 enzyme, 5'-nucleotidase, cGMP, and various concentrations of this compound.
-
No Enzyme Control: Add assay buffer, 5'-nucleotidase, and cGMP.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Phosphate Detection: Add the phosphate detection reagent to all wells and incubate at room temperature for 15-30 minutes to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green-based assays).
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
Data Presentation:
| Compound | Target | IC50 (µM) |
| This compound | PDE5 | Experimental Value |
| Sildenafil | PDE5 | Reference Value |
References
- 1. abcam.com [abcam.com]
- 2. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencellonline.com [sciencellonline.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. elkbiotech.com [elkbiotech.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
- 17. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 18. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. munin.uit.no [munin.uit.no]
Troubleshooting & Optimization
NCX 466 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of NCX 466. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). It functions by inhibiting both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide.[1] This dual mechanism of action aims to provide anti-inflammatory and analgesic effects while mitigating some of the adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 436.41 g/mol |
| Formula | C₂₀H₂₄N₂O₉ |
| Appearance | Solid powder |
| Purity | ≥98% |
| CAS Number | 1262956-64-8 |
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored at -20°C.[1] Short-term storage at 0-4°C for days to weeks is also acceptable. The compound is stable enough for shipping at ambient temperatures for a few weeks.[1]
Troubleshooting Guides
Solubility Issues
Q4: I am having trouble dissolving this compound. What solvents are recommended?
A4: this compound is known to be soluble in organic solvents.
| Solvent | Known Solubility |
| DMSO | Up to 100 mM |
| Ethanol | Up to 100 mM |
Data sourced from publicly available information.
For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q5: My this compound is precipitating when I add it to my aqueous cell culture medium. What can I do?
A5: Precipitation in aqueous solutions is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤ 0.1%, to avoid solvent-induced precipitation.
-
Method of Addition: Add the this compound stock solution to your aqueous medium dropwise while gently vortexing or swirling the medium. This gradual dilution can prevent the compound from crashing out of solution.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Use of Surfactants or Solubilizing Agents: For challenging situations, consider the use of surfactants like Tween 80 or complexation with cyclodextrins. However, these should be tested for their effects on your specific cell line and experiment.
-
Determine Kinetic Solubility: It is highly recommended to determine the kinetic solubility of this compound in your specific cell culture medium before conducting experiments. A protocol for this is provided in the "Experimental Protocols" section.
Q6: How does pH affect the solubility of this compound?
A6: The effect of pH on the aqueous solubility of this compound is not well-documented in publicly available literature. As the compound's structure contains ester and nitrooxy groups, it is plausible that its solubility may be influenced by pH. Researchers are advised to experimentally determine the solubility at the pH of their experimental system using the provided protocols.
Stability Issues
Q7: How stable is this compound in solution?
A7: The stability of this compound in solution is dependent on the solvent, temperature, and pH. While it is stable for short periods at 0-4°C in an appropriate solvent, long-term storage of solutions is not recommended. For best results, prepare fresh solutions for each experiment.
Q8: I am concerned about the degradation of this compound during my experiment. How can I assess its stability?
A8: To assess the stability of this compound under your experimental conditions, you can perform a time-course experiment. Prepare a solution of this compound in your experimental buffer or medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). At various time points, take aliquots of the solution and analyze the concentration of the intact compound using a suitable analytical method like HPLC. A detailed protocol for a basic stability assessment is provided below.
Experimental Protocols
Protocol 1: Determination of Aqueous Kinetic Solubility
This protocol allows for the determination of the kinetic solubility of this compound in an aqueous buffer or cell culture medium.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer or cell culture medium of interest (e.g., PBS, DMEM)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance or a nephelometer
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
In a separate 96-well plate, add 198 µL of your aqueous buffer or cell culture medium to each well.
-
Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the aqueous solution. This will create a final DMSO concentration of 1%.
-
Include a negative control (aqueous solution with 1% DMSO only) and a blank (aqueous solution only).
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or measure light scattering using a nephelometer. An increase in absorbance or light scattering indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance/scattering compared to the negative control is the kinetic solubility.
Protocol 2: Assessment of Stability in Solution
This protocol provides a framework for assessing the stability of this compound in a specific solution over time.
Materials:
-
This compound
-
Experimental buffer or medium
-
HPLC system with a suitable column and detector
-
Incubator or water bath set to the desired temperature
Method:
-
Prepare a solution of this compound in your experimental buffer or medium at the desired concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solution under your desired experimental conditions (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to determine the concentration of intact this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Signaling Pathways and Experimental Workflows
References
potential off-target effects of NCX 466
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NCX 466. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2][3][4] Its primary mechanism involves the dual inhibition of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[1][2][3][4] Concurrently, it releases nitric oxide (NO), a signaling molecule with various physiological effects, including vasodilation.[1][2][3][4]
Q2: Are there known off-target effects of this compound?
Specific off-target effects of this compound have not been extensively documented in publicly available literature. However, based on its mechanism as a non-selective COX inhibitor and a nitric oxide donor, potential off-target effects can be inferred from the known pharmacology of these two classes of agents.
Q3: What are the potential off-target effects related to COX inhibition?
As a non-selective COX inhibitor, this compound may induce off-target effects commonly associated with this class of drugs. These can include:
-
Gastrointestinal (GI) Effects: Inhibition of COX-1 in the gastric mucosa can disrupt the production of protective prostaglandins, potentially leading to gastric irritation, ulcers, and bleeding.
-
Renal Effects: COX enzymes play a role in maintaining renal blood flow. Inhibition of these enzymes can lead to fluid retention, hypertension, and in some cases, renal dysfunction.
-
Cardiovascular Effects: Non-selective COX inhibitors can increase the risk of cardiovascular events such as myocardial infarction and stroke.
-
Hematologic Effects: Inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a molecule that promotes platelet aggregation. This can lead to an increased risk of bleeding.
Q4: What are the potential off-target effects related to nitric oxide (NO) donation?
The NO-donating moiety of this compound may also contribute to off-target effects, such as:
-
Hypotension: NO is a potent vasodilator, and its systemic release can lead to a drop in blood pressure.
-
Peroxynitrite Formation: In the presence of superoxide radicals, NO can form peroxynitrite, a reactive nitrogen species that can cause cellular damage through nitration of proteins and lipids.
-
Tolerance: Prolonged exposure to NO donors can lead to the development of tolerance, where the physiological response to NO is diminished.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound, potentially arising from its off-target effects.
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected cell death or cytotoxicity in vitro. | High concentrations of this compound leading to excessive COX inhibition or NO-mediated toxicity (e.g., peroxynitrite formation). | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Include a control with a COX inhibitor without an NO donor (e.g., naproxen) and an NO donor alone to dissect the source of toxicity. 3. Measure markers of oxidative stress (e.g., nitrotyrosine) in your experimental system. |
| Altered platelet aggregation in in vitro or ex vivo assays. | Inhibition of COX-1 by this compound, leading to reduced thromboxane A2 production. | 1. Confirm the effect by measuring thromboxane B2 (a stable metabolite of thromboxane A2) levels. 2. Compare the effect with a known selective COX-1 inhibitor. |
| Changes in vascular tone or blood pressure in animal models. | Vasodilatory effects of the released nitric oxide. | 1. Monitor blood pressure in real-time if possible. 2. Use a nitric oxide synthase (NOS) inhibitor as a control to confirm the role of NO in the observed effect. |
| Inconsistent results over prolonged exposure. | Development of tolerance to the NO-donating component of this compound. | 1. Design experiments with intermittent dosing schedules. 2. Measure cGMP levels as a downstream marker of NO signaling to assess for desensitization. |
Quantitative Data
As of the latest literature review, specific IC50 values for the inhibition of COX-1 and COX-2 by this compound are not publicly available. The compound is described as a dual inhibitor of both isoforms. Researchers should empirically determine the effective concentration and selectivity in their specific assay systems.
Experimental Protocols
Assessing COX-1/COX-2 Selectivity
A common method to determine the selectivity of a COX inhibitor is the whole blood assay.
-
Objective: To measure the IC50 of this compound for COX-1 and COX-2 in a physiologically relevant matrix.
-
Materials: Freshly drawn human blood, this compound, lipopolysaccharide (LPS), enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Procedure:
-
COX-1 Activity (TXB2 production):
-
Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.
-
Blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent TXB2 production via COX-1.
-
Serum is collected, and TXB2 levels are measured by EIA.
-
-
COX-2 Activity (PGE2 production):
-
Aliquots of whole blood are incubated with LPS (to induce COX-2 expression in monocytes) in the presence of various concentrations of this compound or vehicle control for 24 hours at 37°C.
-
Plasma is collected, and PGE2 levels are measured by EIA.
-
-
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) against the concentration of this compound. The ratio of IC50 (COX-2) / IC50 (COX-1) provides the selectivity index.
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Potential off-target pathways of this compound.
Caption: Experimental workflow to investigate off-target effects.
References
- 1. medkoo.com [medkoo.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NCX 466 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of NCX 466 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1] Its primary mechanism involves the dual action of inhibiting both COX-1 and COX-2 enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs), while simultaneously releasing nitric oxide.[1][2] This dual mechanism is intended to provide anti-inflammatory and analgesic effects while mitigating some of the adverse effects associated with COX inhibition alone, particularly gastrointestinal and cardiovascular side effects.[2]
Q2: What are the expected downstream effects of this compound treatment in cell culture?
The downstream effects of this compound are a composite of COX inhibition and NO donation:
-
COX Inhibition: By inhibiting COX-1 and COX-2, this compound is expected to reduce the synthesis of prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.[2]
-
Nitric Oxide Donation: The release of NO can have several effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses.[2] NO can also interact with and modulate the activity of various signaling pathways, including the NF-κB and JNK3 pathways.
-
Combined Effects: The interplay between COX inhibition and NO donation can be complex and cell-type specific. For instance, NO can modulate the activity of COX enzymes, and prostaglandins can influence nitric oxide synthase (NOS) activity.[3][4][5] In some contexts, NCX compounds have been observed to influence the IL6R-signaling pathway.[6]
Q3: What is a recommended starting concentration range for this compound in a new cell line?
For a novel compound like this compound where specific IC50 values for your cell line of interest may not be readily available, it is crucial to perform a dose-response experiment. A wide starting range is recommended to capture the full spectrum of biological activity, from no effect to cytotoxicity. A typical starting range could be from 10 nM to 100 µM.
Q4: How do I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution:
-
Dissolve the powdered this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at expected concentrations. | 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Low cell sensitivity: The chosen cell line may be resistant to the effects of this compound. 3. Suboptimal incubation time: The duration of treatment may be too short to elicit a response. | 1. Verify compound integrity: Use a fresh vial of this compound and prepare a new stock solution. 2. Increase concentration range: Test higher concentrations of this compound. 3. Perform a time-course experiment: Evaluate the effects of this compound at different time points (e.g., 24, 48, 72 hours). |
| High levels of cell death, even at low concentrations. | 1. Cytotoxicity of the compound: this compound may be inherently toxic to the cell line at the concentrations tested. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Compound precipitation: The compound may be precipitating out of solution, leading to uneven exposure and localized toxicity. | 1. Lower the concentration range: Start with nanomolar concentrations and perform a careful dose-response to determine the IC50. 2. Check DMSO concentration: Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle control with DMSO alone. 3. Visually inspect for precipitation: When diluting the stock solution, add it to the medium dropwise while gently vortexing to ensure proper mixing. If precipitation is observed, you may need to adjust your dilution strategy or use a lower stock concentration. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell passage number, confluency, or overall health can affect their response to treatment. 2. Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them at a consistent density. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions of this compound. 3. Minimize edge effects: Avoid using the outermost wells of your plates for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| Unexpected biological response. | 1. Complex interplay of COX and NO pathways: The combined inhibition of COX and donation of NO can lead to cell-type-specific responses that may not be immediately intuitive. 2. Off-target effects: At higher concentrations, this compound may have off-target effects. | 1. Investigate downstream markers: Measure levels of prostaglandins (e.g., PGE2) and nitric oxide production to confirm the on-target activity of this compound. 2. Consult the literature: Research the known effects of both COX inhibitors and NO donors in your specific cell model or biological system. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol provides a general framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound. The specific parameters may need to be optimized for your cell line and experimental setup.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Measuring Prostaglandin E2 (PGE2) Production
This protocol outlines a general method to assess the inhibitory effect of this compound on PGE2 synthesis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Arachidonic acid (optional, to stimulate PGE2 production)
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to grow to a desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
(Optional) Stimulate the cells with arachidonic acid to induce PGE2 production, following the manufacturer's recommendations.
-
-
Supernatant Collection:
-
After the desired incubation time, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the amount of PGE2 produced in each condition.
-
Determine the percentage of inhibition of PGE2 synthesis by this compound at each concentration compared to the vehicle control.
-
Quantitative Data Summary
The following tables provide a template for organizing the quantitative data you should aim to generate from your experiments.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | 24 | Your Data |
| 48 | Your Data | |
| 72 | Your Data | |
| e.g., MCF-7 | 24 | Your Data |
| 48 | Your Data | |
| 72 | Your Data | |
| Your Cell Line | Your Timepoints | Your Data |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production
| Cell Line | This compound Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| e.g., RAW 264.7 | 0 (Vehicle) | Your Data | 0 |
| 0.1 | Your Data | Your Data | |
| 1 | Your Data | Your Data | |
| 10 | Your Data | Your Data | |
| Your Cell Line | Your Concentrations | Your Data | Your Data |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining IC50.
Caption: Interplay between COX and NO pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. COX-inhibiting nitric oxide donors (CINODs): potential benefits on cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between NO and COX pathways modulating hepatic endothelial cells from control and cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Adrenergic Receptor Stimulation Maintains NCX-CaMKII Axis and Prevents Overactivation of IL6R-Signaling in Cardiomyocytes upon Increased Workload - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with NCX 466
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with NCX 466. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1] It functions by inhibiting both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide. This dual action is reported to be more effective than its congener drug, naproxen, in reducing levels of the profibrotic cytokine transforming growth factor-β (TGF-β) and markers of oxidative stress in certain models.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound. For short-term storage (days to weeks), it is recommended to keep the compound at 0-4°C in a dry, dark environment.[1] For long-term storage (months to years), this compound should be stored at -20°C.[1] The compound is generally stable for a few weeks at ambient temperature during shipping.[1]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO and ethanol up to 100 mM. It is important to refer to the batch-specific certificate of analysis for precise solubility information.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental setup. This guide addresses potential issues in a question-and-answer format.
Q4: We are observing high variability in our cell-based assays. What could be the cause?
A4: High variability can stem from several sources. Consider the following:
-
Compound Preparation: Ensure that your stock solution of this compound is fully dissolved. Incomplete dissolution can lead to inaccurate concentrations in your assays. Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Cell Health and Density: Inconsistent cell density or viability at the time of treatment can significantly impact results. Ensure uniform cell seeding and monitor cell health throughout the experiment.
-
Incubation Time: The release of nitric oxide and inhibition of COX enzymes are time-dependent processes. Inconsistent incubation times will lead to variable results. Standardize the duration of this compound treatment across all experiments.
Q5: The inhibitory effect of this compound on prostaglandin E2 (PGE2) production is lower than expected compared to literature values. Why might this be?
A5: Several factors could contribute to lower-than-expected efficacy:
-
Compound Degradation: Improper storage (exposure to light, moisture, or incorrect temperatures) can lead to the degradation of this compound, reducing its activity.
-
Assay Conditions: The kinetics of COX inhibition can be influenced by substrate concentration (e.g., arachidonic acid) and the presence of other factors in the cell culture medium. Ensure your assay conditions are consistent and comparable to published protocols.
-
Cellular Uptake: The efficiency of this compound uptake can vary between cell types. Differences in cell membrane composition and transporter expression may affect the intracellular concentration of the compound.
Q6: We are not detecting a significant increase in nitric oxide (NO) levels after treating cells with this compound. What could be the issue?
A6: Detecting NO can be challenging due to its short half-life. Consider the following:
-
Detection Method: Use a sensitive and appropriate method for NO detection, such as Griess assay for nitrite (a stable NO metabolite) or a fluorescent NO probe. The timing of measurement is crucial; create a time-course experiment to determine the peak of NO release in your specific model.
-
Cellular Environment: The rate of NO release from this compound can be influenced by intracellular thiols and other reducing agents. The metabolic state of your cells can therefore impact the observed NO levels.
-
Buffer Composition: Some buffer components can interfere with NO detection assays. Ensure your buffers are compatible with your chosen detection method.
Experimental Protocols & Data
While specific, detailed experimental protocols for this compound are not publicly available, a general workflow for assessing its activity can be inferred from its mechanism of action.
General Experimental Workflow for Assessing this compound Activity
Caption: General workflow for evaluating this compound efficacy.
Data Summary Table
| Parameter | This compound | Naproxen | Vehicle Control |
| PGE2 Inhibition (IC50) | Reportedly similar to Naproxen | Varies by cell type | No inhibition |
| NO Release | Yes | No | No |
| TGF-β Reduction | Significant reduction | Less effective than this compound | Baseline levels |
| Oxidative Stress Markers | Significant reduction | Less effective than this compound | Baseline levels |
This table provides a qualitative summary based on the described action of this compound. Actual quantitative values will be experiment-dependent.
Signaling Pathway
Mechanism of Action of this compound
Caption: Dual inhibitory and donor mechanism of this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of NCX 466
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).
Frequently Asked Questions (FAQs) & Troubleshooting
Our team has compiled a list of common questions and issues that may arise during in vivo experiments with this compound. Below are troubleshooting tips and recommendations to address these challenges.
Question 1: We are observing lower than expected plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and how can we troubleshoot this?
Potential Causes:
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Poor Aqueous Solubility: this compound, like many organic molecules, may have limited solubility in gastrointestinal fluids, which can hinder its dissolution and subsequent absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
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Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen.
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Chemical Instability: The compound might be degrading in the acidic environment of the stomach or enzymatically in the intestine.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
Assess its stability in simulated gastric and intestinal fluids.
-
-
Formulation Development:
-
In Vitro Permeability and Efflux Assays:
-
Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
-
Co-administration with Inhibitors:
-
In preclinical models, co-administering this compound with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters (e.g., verapamil for P-gp) can help identify if these are contributing to low bioavailability.
-
Question 2: How can we improve the oral bioavailability of this compound through formulation?
Improving the formulation is a key strategy to enhance the bioavailability of compounds with poor solubility.[4][5] Here are several approaches:
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Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[1][4] These formulations can improve solubilization in the gut and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[2]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[2][3]
-
Particle Size Reduction:
-
Complexation:
-
Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its solubility and stability.[1]
-
Data Presentation: Formulation Strategies for Bioavailability Enhancement
The following table summarizes various formulation strategies and their general impact on bioavailability.
| Formulation Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability | Key Considerations |
| Lipid-Based Systems (SEDDS/SMEDDS) | Improves solubilization, may enhance lymphatic uptake.[1][2] | 2 to 10-fold | Drug must have sufficient lipid solubility. |
| Amorphous Solid Dispersions | Increases solubility and dissolution rate by preventing crystallization.[2][3] | 2 to 8-fold | Physical stability of the amorphous state can be a challenge. |
| Micronization | Increases surface area for dissolution.[3] | 1.5 to 4-fold | May not be sufficient for very poorly soluble compounds. |
| Nanosuspensions | Dramatically increases surface area and dissolution velocity.[2][3] | 3 to 15-fold | Manufacturing complexity and potential for particle aggregation. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility.[1] | 2 to 5-fold | Stoichiometry of the complex and potential for drug displacement. |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a similar wet milling apparatus
-
Particle size analyzer (e.g., dynamic light scattering)
Methodology:
-
Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the coarse suspension and milling media to the milling chamber in a 1:1 volume ratio.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-8 hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically withdraw small aliquots of the suspension to monitor the particle size distribution using a particle size analyzer.
-
Once the desired particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling media by sieving.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
The resulting nanosuspension can be used for in vivo oral gavage studies.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old
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This compound formulations (e.g., simple suspension, nanosuspension, lipid-based formulation)
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Vehicle control (e.g., 0.5% carboxymethyl cellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the animals overnight (with free access to water) before dosing.
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Divide the animals into groups (n=5-6 per group), with each group receiving a different formulation or the vehicle control.
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Administer the this compound formulations orally via gavage at a specific dose (e.g., 10 mg/kg).
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Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Process the blood samples by centrifugation to obtain plasma.
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Store the plasma samples at -80°C until analysis.
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Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for each formulation.
-
Compare the AUC values of the different formulations to that of an intravenous dose (if available) to determine the absolute bioavailability, or compare the AUCs of the enhanced formulations to the simple suspension to determine the relative bioavailability.
Visualizations
Caption: Experimental workflow for evaluating the in vivo bioavailability of different this compound formulations.
Caption: Troubleshooting workflow for addressing low in vivo bioavailability of this compound.
Caption: Simplified signaling pathway for this compound as a COX-inhibiting nitric oxide donor (CINOD).[6][7]
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS 1262956-64-8 | NCX466 | Tocris Bioscience [tocris.com]
- 7. medkoo.com [medkoo.com]
NCX 466 vehicle and formulation considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 466.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2] It functions by inhibiting both COX-1 and COX-2 enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), while also releasing nitric oxide.[1][2] This dual mechanism of action is designed to reduce inflammation and pain while potentially mitigating some of the side effects associated with NSAIDs.
Q2: What is the molecular weight of this compound?
The molecular weight of this compound is 436.42 g/mol .[1]
Q3: How should this compound be stored?
For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] It is recommended to store the compound in a dry, dark place.[1]
Q4: In what solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[1]
Q5: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at 0-4°C for short-term use (days to weeks).[1] For longer-term storage of stock solutions, it is advisable to aliquot and store at -20°C to minimize freeze-thaw cycles. The product is stable for several weeks during ordinary shipping at ambient temperatures.[1]
Troubleshooting Guide
Issue: Difficulty dissolving this compound.
-
Recommended Action: Ensure you are using a suitable solvent. This compound is known to be soluble in DMSO.[1] If you are experiencing issues, try gently warming the solution and vortexing. For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have physiological effects.
Issue: Precipitation of this compound upon dilution in aqueous buffer.
-
Recommended Action: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. To mitigate this, try the following:
-
Use a co-solvent system. For naproxen, a related compound, ethanol and water mixtures have been used.
-
Lower the final concentration of this compound in the aqueous solution.
-
Increase the percentage of the organic co-solvent, if permissible for your experimental setup.
-
Consider the use of surfactants or other formulating agents, but be aware of their potential impact on the experiment.
-
Issue: Inconsistent experimental results.
-
Recommended Action:
-
Verify Solution Integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could degrade the compound.
-
Check Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any effects of the solvent (e.g., DMSO).
-
Confirm Dosing Accuracy: For in vivo studies, ensure accurate and consistent administration of the compound.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 436.42 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Short-Term Storage (Solid) | 0 - 4°C (days to weeks) | [1] |
| Long-Term Storage (Solid) | -20°C (months to years) | [1] |
| Stock Solution Storage (in DMSO) | 0 - 4°C (days to weeks) | [1] |
Experimental Protocols
General Protocol for Oral Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Preparation of Dosing Solution:
-
Based on the desired dosage and the weight of the mice, calculate the total amount of this compound required.
-
Dissolve the calculated amount of this compound in DMSO to create a concentrated stock solution.
-
For oral administration, this stock solution can be further diluted with a suitable vehicle such as corn oil or a solution of carboxymethyl cellulose to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5-10%) to avoid solvent toxicity.
-
-
Acclimatization of Animals:
-
House the mice in a controlled environment and allow them to acclimate for at least one week before the start of the experiment.
-
-
Dosing:
-
Accurately weigh each mouse before dosing.
-
Administer the prepared this compound formulation orally using a gavage needle. The volume administered should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Ensure the gavage needle is inserted correctly to avoid injury to the esophagus.
-
For the control group, administer the vehicle solution (without this compound) in the same volume and manner.
-
-
Monitoring:
-
After administration, monitor the animals regularly for any signs of toxicity or adverse effects.
-
Proceed with the experimental measurements at the predetermined time points.
-
Visualizations
References
Technical Support Center: NCX 466 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NCX 466 in in vitro settings, with a focus on minimizing and troubleshooting potential cytotoxicity. Given that this compound is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), careful optimization of experimental parameters is crucial for obtaining reliable and reproducible data.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[1][2] It is designed to inhibit both COX-1 and COX-2 enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), while also releasing nitric oxide. The NO moiety is intended to mitigate some of the side effects associated with NSAIDs.[3][4]
Q2: I am observing high levels of cytotoxicity with this compound in my cell line. What are the potential causes?
A2: High cytotoxicity can stem from several factors, including the inherent sensitivity of your cell line, the concentration of this compound used, the duration of exposure, and experimental variables. It is also important to consider the possibility of solvent toxicity, particularly if using DMSO at high concentrations. A systematic troubleshooting approach, as outlined in the guides below, is recommended.
Q3: What is the recommended starting concentration range for this compound in in vitro assays?
A3: As in vitro data for this compound is limited, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) to establish a dose-response curve.
Q4: What is the appropriate solvent for this compound and what is the maximum recommended final concentration in culture?
A4: this compound is soluble in DMSO and ethanol. When using DMSO, it is critical to keep the final concentration in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to many cell lines.[5][6][7] Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration used for this compound) in your experiments to account for any solvent-induced effects.[8]
Q5: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A5: Cytotoxicity refers to cell death, while a cytostatic effect is an inhibition of cell proliferation.[9] Assays that measure membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity) can directly assess cytotoxicity. To assess cytostatic effects, you can perform cell counting over time or use proliferation assays (e.g., BrdU incorporation). Comparing results from different assay types can help elucidate the primary effect of the compound.[9][10]
Troubleshooting Guides
High Background or Inconsistent Results in Cytotoxicity Assays
This guide addresses common issues leading to unreliable data in cytotoxicity assays.
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts.[11] |
| "Edge effects" in multi-well plates due to evaporation. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[11] | |
| Pipetting errors. | Use calibrated pipettes and practice consistent, gentle pipetting techniques.[12] | |
| High background in negative control wells | Contamination of cell culture or reagents. | Regularly check cell cultures for contamination. Use sterile techniques and fresh reagents. |
| Sub-optimal assay conditions. | Optimize incubation times and reagent concentrations for your specific cell line and assay. | |
| Dead cells in the initial cell population. | Use a viability dye to ensure a healthy starting cell population before seeding.[13] | |
| Low signal or absorbance values | Low cell density. | Optimize the initial cell seeding density to ensure a sufficient number of cells for a detectable signal.[14][15][16][17] |
| Insufficient incubation time with the compound or assay reagent. | Perform a time-course experiment to determine the optimal incubation period. |
Unexpected Cytotoxicity Observed
This guide provides steps to investigate and mitigate unexpected cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity at low concentrations of this compound | High sensitivity of the cell line. | Consider using a less sensitive cell line or reducing the exposure time. |
| Solvent toxicity. | Ensure the final DMSO concentration is non-toxic for your cell line (ideally ≤0.1%, but not exceeding 0.5%). Run a vehicle control with varying DMSO concentrations to determine the tolerance of your cells.[7] | |
| Compound instability or degradation in media. | Prepare fresh stock solutions and dilutions of this compound for each experiment. | |
| Discrepancy between different cytotoxicity assays | Different mechanisms of cell death being measured. | Use multiple assays that measure different endpoints (e.g., metabolic activity like MTT, membrane integrity like LDH release, and apoptosis like caspase activation) to get a comprehensive view of the cytotoxic mechanism. |
| Interference of this compound with the assay chemistry. | Run cell-free controls to check for direct interaction between this compound and the assay reagents (e.g., direct reduction of MTT).[11] |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions, vehicle control, or positive control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a buffered SDS solution) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure all formazan crystals are dissolved.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the blank control (medium with MTT and solubilization solution but no cells) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[11]
-
Visualizations
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Caption: Logical troubleshooting flow for unexpected this compound cytotoxicity.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CAS 1262956-64-8 | NCX466 | Tocris Bioscience [tocris.com]
- 3. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 4. Cyclo-oxygenase (COX) inhibiting nitric oxide donating (CINODs) drugs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. lifetein.com [lifetein.com]
- 8. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. helix.dnares.in [helix.dnares.in]
addressing variability in NCX 466 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCX 466. The information is tailored for scientists and professionals in drug development to address potential variability in experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Question: We are observing inconsistent anti-inflammatory effects with this compound in our in vivo model. What are the potential causes?
Answer: Variability in the anti-inflammatory effects of this compound can stem from several factors. Firstly, ensure the stability and proper storage of the compound. This compound, as a nitric oxide (NO) donor, can be sensitive to light, temperature, and pH, which can affect its NO-releasing properties.[1][2] It is recommended to store the compound at -20°C in a dry, dark environment.[3][4] Secondly, the method of administration and vehicle used can influence its bioavailability and efficacy. For oral administration, ensure consistent dosing and consider the fed/fasted state of the animals, as this can affect absorption. The choice of vehicle should be consistent across all experimental groups. Thirdly, inter-animal variability within your model can be a significant factor.[5][6][7][8] Consider factors such as age, sex, and genetic background of the animals, as these can influence inflammatory responses.
Question: The level of cGMP, a downstream target of nitric oxide, is not consistently elevated in our cell culture experiments after treatment with this compound. How can we troubleshoot this?
Answer: Inconsistent cyclic guanosine monophosphate (cGMP) elevation can be due to several experimental variables. Ensure that the cell line used expresses soluble guanylate cyclase (sGC), the enzyme that produces cGMP in response to NO. The rate of NO release from this compound is dependent on various factors including the chemical environment.[1][9] The presence of thiols or other reducing agents in your culture medium can alter the kinetics of NO release. It is also crucial to manage the timing of your measurements, as the peak of cGMP production may be transient. Performing a time-course experiment is advisable to identify the optimal time point for cGMP measurement. Additionally, consider the activity of phosphodiesterases (PDEs) in your cells, as these enzymes degrade cGMP.[10] High PDE activity can lead to rapid breakdown of any newly synthesized cGMP. The use of a broad-spectrum PDE inhibitor as a positive control can help ascertain if this is a contributing factor.
Question: We are having difficulty replicating the anti-fibrotic effects of this compound described in the literature. What aspects of the experimental protocol should we scrutinize?
Answer: The bleomycin-induced lung fibrosis model is known for its inherent variability.[5][6][8][11] Key factors to control are the dose and administration of bleomycin, as this directly impacts the severity of the initial lung injury and subsequent fibrotic response. The timing of this compound administration post-bleomycin challenge is also critical. In the pivotal study by Pini et al., treatment was initiated on the same day as bleomycin instillation.[12] Any delay in the start of treatment could significantly alter the outcome. Furthermore, the genetic background of the mice used can influence the fibrotic response, with some strains being more susceptible than others.[11] Finally, ensure that the endpoints you are measuring (e.g., collagen deposition, hydroxyproline content, gene expression of fibrotic markers) are being assessed at the appropriate time point, typically 14 to 21 days post-bleomycin administration.[13]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).[3][4][12] It has a dual mechanism of action: it inhibits the cyclooxygenase enzymes (COX-1 and COX-2), similar to its parent compound naproxen, thereby reducing the production of pro-inflammatory prostaglandins.[12][14] Simultaneously, it releases nitric oxide, which has vasodilatory, anti-inflammatory, and anti-platelet aggregation effects, primarily through the activation of soluble guanylate cyclase and subsequent increase in intracellular cGMP levels.[9][10][12]
How should this compound be prepared for in vivo administration?
For oral administration in mice, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose.[12] It is crucial to ensure a homogenous suspension before each administration to guarantee accurate dosing. The compound is soluble in DMSO and ethanol for in vitro studies.[3]
What are the appropriate controls for an experiment with this compound?
A comprehensive experiment with this compound should include several control groups:
-
A vehicle control group to assess the effect of the delivery vehicle.
-
A positive control group treated with the parent compound (naproxen) at an equimolar dose to dissect the effects of COX inhibition from those of NO donation.[12]
-
In the context of a disease model, a healthy, untreated control group is necessary to establish baseline measurements.
-
For in vitro experiments assessing NO-dependent effects, a control with an NO scavenger like carboxy-PTIO can be included.
What is the expected stability of this compound in solution?
The stability of this compound in solution will depend on the solvent and storage conditions. As an NO donor, its stability can be affected by factors that influence NO release, such as light, temperature, and pH.[1][2] It is recommended to prepare fresh solutions for each experiment and protect them from light. For long-term storage, the solid compound should be kept at -20°C.[3][4]
Data Presentation
The following tables summarize the quantitative data from the study by Pini et al. (2012) on the effects of this compound in a mouse model of bleomycin-induced lung fibrosis.[12]
Table 1: Effect of this compound and Naproxen on Airway Resistance
| Treatment Group | Dose (mg/kg) | Airway Resistance (cm H₂O/mL/s) |
| Vehicle | - | 3.5 ± 0.2 |
| Bleomycin + Vehicle | - | 5.8 ± 0.3 |
| Bleomycin + Naproxen | 1 | 5.1 ± 0.4 |
| Bleomycin + Naproxen | 10 | 4.2 ± 0.3 |
| Bleomycin + this compound | 1.9 | 4.9 ± 0.3 |
| Bleomycin + this compound | 19 | 3.8 ± 0.2* |
*p < 0.05 compared with Bleomycin + Naproxen (10 mg/kg)
Table 2: Effect of this compound and Naproxen on Lung Collagen Content
| Treatment Group | Dose (mg/kg) | Collagen Content (µ g/lung ) |
| Vehicle | - | 150 ± 10 |
| Bleomycin + Vehicle | - | 350 ± 25 |
| Bleomycin + Naproxen | 10 | 250 ± 20 |
| Bleomycin + this compound | 19 | 180 ± 15* |
*p < 0.05 compared with Bleomycin + Naproxen (10 mg/kg)
Table 3: Effect of this compound and Naproxen on Inflammatory and Oxidative Stress Markers
| Marker | Bleomycin + Vehicle | Bleomycin + Naproxen (10 mg/kg) | Bleomycin + this compound (19 mg/kg) |
| TGF-β (pg/mL) | 850 ± 70 | 600 ± 50 | 400 ± 40 |
| TBARS (nmol/mg protein) | 1.2 ± 0.1 | 0.8 ± 0.07 | 0.5 ± 0.05 |
| 8-OHdG (ng/mg DNA) | 3.5 ± 0.3 | 2.5 ± 0.2 | 1.5 ± 0.1 |
| MPO Activity (U/g tissue) | 4.5 ± 0.4 | 3.0 ± 0.3 | 1.8 ± 0.2 |
| PGE₂ (pg/mL) | 450 ± 40 | 200 ± 25 | 210 ± 30 |
*p < 0.05 compared with Bleomycin + Naproxen (10 mg/kg)
Experimental Protocols
1. In Vivo Bleomycin-Induced Lung Fibrosis Model
-
Animals: C57BL/6 mice are commonly used.[12]
-
Bleomycin Administration: A single intratracheal instillation of bleomycin (0.05 IU in 50 µL of sterile saline) is performed to induce lung injury.[12]
-
This compound Administration: this compound is suspended in 0.5% carboxymethylcellulose and administered orally once daily for 14 days, starting from the day of bleomycin instillation. Doses of 1.9 and 19 mg/kg have been shown to be effective.[12]
-
Endpoint Analysis: At day 14, animals are euthanized. Lungs can be harvested for histological analysis (e.g., Masson's trichrome staining for collagen), measurement of hydroxyproline content, and analysis of inflammatory markers in bronchoalveolar lavage fluid.[12][13]
2. Cyclooxygenase (COX) Activity Assay
-
Principle: COX activity can be measured by quantifying the production of prostaglandins (e.g., PGE₂) from arachidonic acid.[15]
-
Procedure:
-
Controls: Include a no-enzyme control and a vehicle control. A known COX inhibitor (e.g., naproxen) should be used as a positive control.
3. Measurement of cGMP in Tissue Samples
-
Principle: cGMP levels in tissue homogenates can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[17][18]
-
Procedure:
-
Harvest tissues and immediately snap-freeze in liquid nitrogen to prevent cGMP degradation.
-
Homogenize the tissue in 0.1 N HCl to precipitate proteins.[17]
-
Centrifuge the homogenate and collect the supernatant.
-
The supernatant can be acetylated to improve the sensitivity of the assay.
-
Perform the cGMP competitive ELISA according to the manufacturer's instructions. A standard curve must be generated for each assay.[17][19]
-
-
Data Analysis: The absorbance values are inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration based on the standard curve and normalize to the initial tissue weight.[17]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO release by nitric oxide donors in vitro and in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Nitric oxide enhancement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Fibrotic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of bleomycin-induced lung fibrosis in mice by a novel approach of parallel inhibition of cyclooxygenase and nitric-oxide donation using this compound, a prototype cyclooxygenase inhibitor and nitric-oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naproxcinod, a new cyclooxygenase-inhibiting nitric oxide donator (CINOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 18. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
quality control for NCX 466 from different suppliers
Technical Support Center: NCX 466
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the quality and consistency of your experimental results when working with this compound from various suppliers.
Introduction to this compound
This compound is a novel COX-inhibiting nitric oxide donator (CINOD), also referred to as a NO-NSAID.[1] It is an investigational compound designed to deliver the therapeutic benefits of a conventional non-steroidal anti-inflammatory drug (NSAID) while mitigating associated gastrointestinal side effects through the localized release of nitric oxide (NO).[1][2] Structurally, this compound comprises a traditional NSAID covalently linked to an NO-donating moiety.[1][3] The compound is engineered to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation, while the NO component is intended to improve gastric safety.[1]
The quality of this compound can vary between suppliers, potentially impacting experimental outcomes. This guide provides troubleshooting advice and standardized protocols for quality control.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered when using this compound from different sources.
Q1: I'm seeing inconsistent biological activity (e.g., variable anti-inflammatory effects) between batches of this compound from different suppliers. What could be the cause?
A1: Inconsistent activity is a frequent issue when sourcing research chemicals and can stem from several factors:
-
Purity Differences: The most common cause is variability in the purity of the compound.[4] Impurities can interfere with the assay or compete with this compound, leading to altered results.
-
Degradation: this compound may be susceptible to hydrolysis or photodegradation if not stored correctly. Improper handling or shipping by a supplier can lead to a less active product.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound may exhibit different dissolution rates and bioavailability, affecting its performance in cellular or in vivo experiments.
-
Incorrect Substance: In rare cases, the material supplied may not be this compound. Identity verification is a crucial first step.
Troubleshooting Steps:
-
Verify Identity and Purity: Use High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and assess the purity of each batch. Compare the results against a trusted reference standard if available.
-
Assess NO-Donating Ability: The biological activity of this compound is linked to its ability to release nitric oxide. Perform a Griess assay to quantify NO release and compare it between supplier batches.[5]
-
Check for Degradation: Re-run HPLC analysis on an older sample from the same batch to check for the appearance of new impurity peaks, which could indicate degradation over time.
-
Standardize Compound Handling: Ensure all researchers are following the same protocol for dissolving and storing the compound.
Q2: this compound from a new supplier is difficult to dissolve. Why is this happening and how can I address it?
A2: Solubility issues can arise from:
-
Different Salt Form or Polymorph: The supplier may have provided a different salt form or crystalline structure of this compound, which can have different solubility characteristics.
-
Residual Solvents: The presence of different residual solvents from the manufacturing process can affect how the compound dissolves.
-
Incorrect pH of Solvent: The solubility of many compounds is pH-dependent.
Troubleshooting Steps:
-
Review Supplier Documentation: Check the Certificate of Analysis (CoA) for any information on the salt form or recommended solvents.[4]
-
Test Different Solvents: If the standard solvent (e.g., DMSO) is not effective, try other compatible solvents. Always perform a small-scale solubility test first.
-
Adjust pH: For aqueous solutions, carefully adjust the pH to see if it improves solubility.
-
Use Sonication: Gentle sonication can help break up aggregates and improve the dissolution rate.
Q3: My experiments show lower-than-expected COX-2 inhibition. Could this be a problem with the this compound?
A3: Yes, suboptimal COX-2 inhibition can be directly related to the quality of the compound.
-
Low Purity: If the supplied this compound has low purity, you are effectively using a lower concentration of the active compound than intended.
-
Presence of Inhibitors: Impurities in the sample could potentially inhibit the COX-2 enzyme or interfere with the assay itself.
-
Degraded Compound: If the NO-donating moiety or the NSAID portion of the molecule has degraded, its ability to inhibit COX-2 will be compromised.
Troubleshooting Steps:
-
Confirm Purity and Identity: As with other issues, HPLC and LC-MS are essential to ensure you are using a high-purity, correctly identified compound.[6]
-
Perform a Dose-Response Curve: Run a full dose-response experiment to determine the IC50 value for each batch. A significant shift in the IC50 to higher concentrations indicates a less potent compound.
-
Use a Positive Control: Always include a well-characterized COX-2 inhibitor (like celecoxib) as a positive control in your assay to ensure the assay itself is performing correctly.[7]
Quality Control Data Tables
For consistent results, it is recommended that each batch of this compound, regardless of the supplier, be tested to meet the following specifications.
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Method | Recommended Specification |
| Identity | LC-MS/MS | Matches reference mass spectrum |
| Purity | HPLC-UV (254 nm) | ≥ 98.0% |
| NO Release | Griess Assay | Within 15% of reference standard |
| Biological Activity | COX-2 Inhibition Assay | IC50 within 2-fold of reference |
| Solubility | Visual Inspection | ≥ 10 mg/mL in DMSO |
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Key Experimental Protocols
1. Protocol for Purity Assessment by HPLC
This protocol outlines a standard method for determining the purity of this compound using reverse-phase HPLC.[8][9]
-
Objective: To separate and quantify this compound from potential impurities.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, water, and formic acid
-
C18 HPLC column
-
-
Procedure:
-
Prepare the mobile phases as described in Table 2.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µg/mL with 50:50 water:acetonitrile.
-
Set up the HPLC system with the parameters listed in Table 2.
-
Inject the sample and record the chromatogram for 25 minutes.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
2. Protocol for Nitric Oxide Release using the Griess Assay
This protocol measures the amount of nitrite (a stable product of NO) released from this compound.[5][10]
-
Objective: To quantify the NO-donating capacity of this compound.
-
Materials:
-
This compound sample
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
Phosphate-buffered saline (PBS)
-
96-well plate
-
-
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in PBS.
-
In a 96-well plate, add 50 µL of your this compound sample (diluted in PBS to a final concentration of 100 µM) or nitrite standards.
-
Add 50 µL of Griess Reagent I to each well.
-
Add 50 µL of Griess Reagent II to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the nitrite concentration in your samples using the standard curve.
-
3. Protocol for COX-2 Inhibition Assay (Fluorometric)
This protocol determines the potency of this compound in inhibiting the COX-2 enzyme.[7][11]
-
Objective: To determine the IC50 value of this compound for COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
This compound sample and a known inhibitor (e.g., Celecoxib)
-
96-well black plate
-
-
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, fluorometric probe, and COX-2 enzyme to each well.
-
Add your diluted this compound or control inhibitor to the appropriate wells. Include a "no inhibitor" control.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/587 nm).[7]
-
Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Diagrams and Workflows
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Proposed dual-action signaling pathway of this compound.
Caption: Experimental workflow for the Griess assay.
References
- 1. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. momarchem.com [momarchem.com]
- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
Technical Support Center: NCX 466 Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX 466.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental delivery of this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Precipitation of this compound upon dilution in aqueous media. | This compound is hydrophobic and has low solubility in aqueous solutions. Rapid changes in solvent polarity when diluting a concentrated DMSO stock into buffer or media can cause the compound to precipitate out of solution. | a) Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing. b) Use of a Co-solvent: If precipitation persists, consider using a small percentage of a water-miscible organic co-solvent, such as ethanol, in your final aqueous solution, provided it does not interfere with your experimental assay. c) Warm the Solution: Gently warming the solution to 37°C may help to redissolve small amounts of precipitate. Ensure the compound is stable at this temperature for the duration of your experiment. |
| 2. Inconsistent or lower-than-expected biological activity. | a) Degradation in Solution: this compound, like many small molecules, may degrade over time in aqueous solutions, especially at 37°C in cell culture incubators. b) Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. c) Inaccurate Stock Concentration: The initial stock solution may not have been prepared accurately. | a) Fresh Working Solutions: Prepare fresh working solutions of this compound in your buffer or cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. b) Use of Low-Binding Plastics: Utilize low-adhesion microplates and tubes to minimize the loss of the compound due to surface binding. c) Verify Stock Concentration: If possible, verify the concentration of your stock solution using a validated analytical method such as HPLC. |
| 3. Difficulty in detecting nitric oxide (NO) release. | a) Insufficient NO Production: The concentration of this compound may be too low to generate a detectable amount of NO. b) Rapid NO Degradation: NO has a very short half-life in biological systems. c) Insensitive Detection Method: The chosen method for NO detection may not be sensitive enough for your experimental conditions. | a) Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for detectable NO release. b) Use of NO Scavengers as Controls: Include appropriate negative controls, such as the NO scavenger carboxy-PTIO, to confirm that the detected signal is indeed from NO. c) Sensitive Detection Methods: For real-time measurements, consider using an NO-specific electrochemical sensor. For endpoint measurements, the Griess assay is a common method, but ensure your sample concentrations are within the linear range of the assay. Chemiluminescence-based methods offer higher sensitivity.[1][2] |
| 4. Unexpected off-target effects. | The naproxen moiety of this compound is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. These effects may be independent of NO release and could influence experimental outcomes. | a) Appropriate Controls: Include control groups treated with naproxen alone to differentiate the effects of COX inhibition from those of NO donation. b) Dose-Response Analysis: Perform a careful dose-response analysis to identify the concentration range where the desired NO-mediated effects are observed without significant off-target effects. |
| 5. Variability in results between experiments. | a) Inconsistent Solution Preparation: Variations in the preparation of stock and working solutions can lead to inconsistent results. b) Cell Culture Conditions: Differences in cell passage number, confluency, and serum concentration can affect cellular responses. c) Timing of Measurements: The kinetics of NO release and subsequent biological effects can be time-dependent. | a) Standardized Protocols: Adhere to a strict, standardized protocol for solution preparation. b) Consistent Cell Culture Practices: Maintain consistent cell culture conditions across all experiments. c) Time-Course Experiments: Conduct time-course experiments to determine the optimal time point(s) for your measurements. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Based on available data, this compound is soluble in DMSO and ethanol up to 100 mM. For most in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[3] It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO without this compound.
Q3: How can I confirm that this compound is releasing nitric oxide in my experimental system?
A3: The most common indirect method is the Griess assay, which measures the accumulation of nitrite (a stable oxidation product of NO) in the supernatant of your cell culture or in your buffer.[1][2][4] For real-time, direct measurement of NO release, an NO-selective electrochemical sensor can be used.
Q4: What are the expected metabolites of this compound?
A4: this compound is a CINOD (COX-inhibiting nitric oxide donor), which is a hybrid of an NSAID (naproxen) and an NO-donating moiety.[5][6] Upon administration, it is expected to metabolize and release naproxen and the NO-donating group, which will then release nitric oxide. Therefore, naproxen and its subsequent metabolites, as well as nitrate/nitrite, are the expected metabolic products.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: The naproxen component of this compound is a known inhibitor of both COX-1 and COX-2 enzymes. This inhibition of prostaglandin synthesis can have various physiological effects. It is important to design experiments with appropriate controls, such as naproxen alone, to distinguish the effects of COX inhibition from the effects of NO donation.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₄N₂O₉ | |
| Molecular Weight | 436.41 g/mol | |
| Appearance | Solid powder | Vendor Information |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Experimental Protocols
Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general procedure for preparing this compound solutions for cell-based experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the amount of this compound provided (Molecular Weight: 436.41 g/mol ).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium or buffer to 37°C.
-
Perform a serial dilution to obtain the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To avoid precipitation, add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing.
-
Ensure the final concentration of DMSO in the working solution is below 0.5%.[3]
-
Use the freshly prepared working solution immediately for your experiments.
-
Measurement of Nitric Oxide Release using the Griess Assay
This protocol outlines the steps to indirectly quantify NO release from this compound by measuring nitrite concentration in a sample.[1][2][4]
Materials:
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540-570 nm
-
Sample supernatants (from cell culture or buffer incubated with this compound)
Procedure:
-
Preparation of Nitrite Standards:
-
Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) by diluting the stock standard solution in the same medium or buffer as your samples.
-
-
Sample Preparation:
-
Collect the supernatant from your experimental samples. If the samples contain cells or debris, centrifuge to clarify.
-
-
Griess Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate in duplicate or triplicate.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance of the wells at 540-570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium/buffer only) from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Protocol Griess Test [protocols.io]
- 5. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 6. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
NCX 466 Demonstrates Superior Anti-Fibrotic Efficacy Over Naproxen in Preclinical Lung Fibrosis Model
For Immediate Release
A preclinical study has revealed that NCX 466, a nitric oxide (NO)-donating derivative of naproxen, exhibits significantly greater efficacy in reducing lung inflammation and fibrosis compared to its parent compound, naproxen, in a bleomycin-induced lung fibrosis model in mice. These findings suggest that the addition of a nitric oxide-donating moiety to a traditional non-steroidal anti-inflammatory drug (NSAID) may offer a promising therapeutic strategy for fibrotic diseases.
The study highlights the potential of this compound in not only mitigating the inflammatory response but also in directly targeting the fibrotic process, offering a dual mechanism of action that surpasses the capabilities of naproxen alone. The enhanced anti-fibrotic effect is attributed to the synergistic action of cyclooxygenase (COX) inhibition by the naproxen component and the anti-inflammatory, antioxidant, and pro-circulatory effects of the released nitric oxide.
Comparative Efficacy in Bleomycin-Induced Lung Fibrosis
The head-to-head comparison in a well-established murine model of lung fibrosis demonstrated the superior performance of this compound across several key markers of fibrosis and inflammation.
Key Findings:
-
Reduced Airway Stiffness: Both this compound and naproxen dose-dependently attenuated the increase in airway resistance, an indicator of lung stiffness.
-
Decreased Collagen Deposition: A hallmark of fibrosis, collagen accumulation in the lungs was significantly reduced by both treatments.
-
Superior Reduction of Pro-Fibrotic Cytokine: At the highest dose, this compound was significantly more effective than an equimolar dose of naproxen in lowering the levels of transforming growth factor-β (TGF-β), a central mediator of fibrosis.
-
Enhanced Attenuation of Oxidative Stress: this compound demonstrated a greater capacity to reduce markers of oxidative stress, including thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (8-OHdG), compared to naproxen.
-
Greater Inhibition of Leukocyte Infiltration: Myeloperoxidase (MPO) activity, a marker of leukocyte infiltration, was more profoundly decreased by this compound than by naproxen.
-
Comparable Anti-Inflammatory Action: Both compounds achieved a similar reduction in prostaglandin E₂ (PGE₂) levels, indicating comparable COX inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from the comparative study, illustrating the superior efficacy of this compound.
Table 1: Effect of this compound and Naproxen on Airway Resistance and Collagen Content
| Treatment Group | Dose (mg/kg) | Airway Resistance (cm H₂O/mL per s) | Collagen Content (µg/mg tissue) |
| Vehicle | - | 2.8 ± 0.1 | 35.2 ± 1.5 |
| This compound | 1.9 | 2.1 ± 0.1 | 25.1 ± 1.2 |
| This compound | 19 | 1.5 ± 0.1† | 18.4 ± 0.9† |
| Naproxen | 1 | 2.3 ± 0.1 | 28.3 ± 1.3 |
| Naproxen | 10 | 1.9 ± 0.1 | 22.7 ± 1.1 |
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. †p < 0.05 vs. equimolar dose of Naproxen.
Table 2: Effect of this compound and Naproxen on Pro-Fibrotic and Inflammatory Markers
| Treatment Group | Dose (mg/kg) | TGF-β (pg/mg protein) | MPO Activity (U/g tissue) | PGE₂ (pg/mg protein) |
| Vehicle | - | 152.4 ± 8.1 | 1.8 ± 0.1 | 45.6 ± 2.3 |
| This compound | 1.9 | 110.2 ± 6.5 | 1.2 ± 0.1 | 32.1 ± 1.8 |
| This compound | 19 | 75.8 ± 4.2† | 0.7 ± 0.05† | 25.4 ± 1.5 |
| Naproxen | 1 | 125.1 ± 7.2 | 1.4 ± 0.1 | 34.8 ± 2.0 |
| Naproxen | 10 | 101.5 ± 5.9 | 1.0 ± 0.08 | 26.9 ± 1.6 |
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. †p < 0.05 vs. equimolar dose of Naproxen.
Table 3: Effect of this compound and Naproxen on Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | TBARS (nmol/mg protein) | 8-OHdG (ng/mg DNA) |
| Vehicle | - | 1.8 ± 0.1 | 12.4 ± 0.7 |
| This compound | 1.9 | 1.3 ± 0.1 | 8.9 ± 0.5 |
| This compound | 19 | 0.8 ± 0.05† | 5.5 ± 0.3† |
| Naproxen | 1 | 1.5 ± 0.1 | 10.2 ± 0.6 |
| Naproxen | 10 | 1.1 ± 0.08 | 7.8 ± 0.4 |
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. †p < 0.05 vs. equimolar dose of Naproxen.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: Male C57BL/6 mice were used for this study.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU in saline) was administered to induce lung fibrosis.
-
Treatment: Mice were treated orally once daily for 14 days with either vehicle, this compound (1.9 or 19 mg/kg), or an equimolar dose of naproxen (1 or 10 mg/kg).
-
Endpoint Analysis: On day 15, various parameters were assessed:
-
Airway Resistance: Measured as an index of lung stiffness.
-
Collagen Content: Quantified in lung homogenates to assess the degree of fibrosis.
-
TGF-β, MPO, and PGE₂ Levels: Measured in lung tissue homogenates by ELISA.
-
Oxidative Stress Markers: TBARS and 8-OHdG levels were determined in lung tissue.
-
Signaling Pathways and Mechanisms of Action
Naproxen primarily exerts its anti-inflammatory effects through the non-selective inhibition of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins. This compound shares this mechanism but possesses an additional nitric oxide-donating component, which contributes significantly to its enhanced anti-fibrotic activity.
The nitric oxide released from this compound is thought to counteract fibrosis through multiple pathways:
-
Inhibition of TGF-β Signaling: Nitric oxide can interfere with the TGF-β signaling cascade, a key driver of fibrosis.
-
Antioxidant Effects: NO can scavenge reactive oxygen species, mitigating oxidative stress-induced tissue damage.
-
Improved Microcirculation: The vasodilatory properties of NO can enhance blood flow to the fibrotic tissue, potentially aiding in the resolution of inflammation and fibrosis.
-
Inhibition of Leukocyte Adhesion: NO can reduce the infiltration of inflammatory cells into the lung tissue.
A Comparative Analysis of the Anti-Inflammatory Effects of NCX 466
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of NCX 466, a novel Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), with its parent compound, Naproxen, and other CINODs, AZD3582 (Naproxcinod) and NCX 429. The information is supported by preclinical experimental data to aid in the evaluation of its therapeutic potential.
Mechanism of Action: A Dual Approach to Inflammation
This compound is a new chemical entity that covalently links a traditional non-steroidal anti-inflammatory drug (NSAID), Naproxen, to a nitric oxide (NO)-donating moiety. This unique structure provides a dual mechanism of action:
-
COX Inhibition: Like its parent compound, this compound inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Nitric Oxide Donation: The NO-donating component of this compound releases nitric oxide, a signaling molecule with multiple beneficial effects in the context of inflammation. NO is known to promote vasodilation, inhibit platelet aggregation, and modulate the activity of various inflammatory cells. This is believed to counteract some of the adverse effects associated with traditional NSAIDs, particularly gastrointestinal and cardiovascular toxicity.
Preclinical Efficacy: A Head-to-Head Comparison
The anti-inflammatory effects of this compound have been evaluated in a well-established preclinical model of bleomycin-induced lung fibrosis in mice. This model mimics key aspects of inflammatory and fibrotic lung diseases.
Table 1: Comparison of this compound and Naproxen in a Bleomycin-Induced Lung Fibrosis Model in Mice
| Parameter | Bleomycin Control | Naproxen (10 mg/kg) | This compound (19 mg/kg) | % Improvement (this compound vs. Naproxen) |
| Transforming Growth Factor-β (TGF-β) (pg/mg protein) | ~350 | ~250 | ~150 | ~40% |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | ~1.8 | ~1.2 | ~0.8 | ~33% |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA) | ~12 | ~8 | ~5 | ~37.5% |
| Myeloperoxidase (MPO) Activity (U/g tissue) | ~1.5 | ~1.0 | ~0.5 | ~50% |
Data are approximated from graphical representations in Pini et al., 2012. The 19 mg/kg dose of this compound is equimolar to the 10 mg/kg dose of Naproxen.
The results from this study demonstrate that this compound is significantly more effective than an equimolar dose of Naproxen in mitigating key markers of inflammation and fibrosis.[1] Notably, this compound showed a superior ability to reduce the pro-fibrotic cytokine TGF-β, oxidative stress (indicated by TBARS and 8-OHdG levels), and neutrophil infiltration (measured by MPO activity).[1]
Comparison with other Cyclooxygenase-Inhibiting Nitric Oxide Donors (CINODs)
To provide a broader context for the anti-inflammatory potential of this compound, this section compares its activity with other CINODs, AZD3582 (Naproxcinod) and NCX 429, in a standard model of acute inflammation.
Table 2: Anti-Inflammatory Effects of CINODs in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose | % Inhibition of Paw Edema | Reference Compound | % Inhibition by Reference |
| NCX 429 | 3.4 mg/kg (ED₅₀) | 50% | Naproxen | 50% (ED₅₀ = 3.7 mg/kg) |
| AZD3582 (Naproxcinod) | 10 µmol/kg | Significant reduction | Naproxen | Significant reduction |
ED₅₀ represents the dose required to produce a 50% inhibition of the inflammatory response.
Preclinical studies have shown that NCX 429 exhibits potent anti-inflammatory activity, comparable to its parent compound Naproxen, in the carrageenan-induced paw edema model.[2] Similarly, AZD3582 has demonstrated significant anti-inflammatory and analgesic effects in rat models of inflammation.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice (Adapted from Pini et al., 2012)
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU in 50 µL of sterile saline) is administered to anesthetized mice. Control animals receive saline only.
-
Treatment: this compound (1.9 and 19 mg/kg), Naproxen (equimolar doses of 1 and 10 mg/kg), or vehicle is administered orally once daily for 14 days, starting from the day of bleomycin instillation.
-
Assessment of Inflammatory Markers:
-
TGF-β Measurement: Lung tissue homogenates are analyzed for TGF-β levels using a commercially available ELISA kit.
-
TBARS Assay: Oxidative stress is assessed by measuring thiobarbituric acid reactive substances (TBARS) in lung homogenates, which indicates lipid peroxidation.
-
8-OHdG Assay: DNA damage due to oxidative stress is quantified by measuring 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in lung DNA extracts using an ELISA kit.
-
MPO Assay: Neutrophil infiltration into the lung tissue is determined by measuring myeloperoxidase (MPO) activity in lung homogenates.
-
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Treatment: Test compounds (e.g., NCX 429, Naproxen) or vehicle are administered orally at various doses prior to carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated animals to that in control animals.
Visualizing the Pathways and Processes
Caption: Mechanism of action of this compound.
Caption: Bleomycin-induced lung fibrosis workflow.
References
NCX 466: A Nitric Oxide-Donating NSAID Challenging Traditional Pain and Inflammation Management
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
NCX 466, a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), is emerging as a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). By combining the established anti-inflammatory and analgesic properties of a naproxen backbone with the vasodilatory and cytoprotective effects of nitric oxide, this compound aims to mitigate the well-documented gastrointestinal and cardiovascular risks associated with conventional NSAID therapy. This guide provides an in-vitro comparison of this compound against traditional NSAIDs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach
Traditional NSAIDs exert their therapeutic effects primarily through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. However, the non-selective inhibition of COX-1, which plays a crucial role in maintaining the integrity of the gastric mucosa and regulating platelet function, is a major contributor to the gastrointestinal and cardiovascular side effects of these drugs.
This compound is designed to overcome this limitation. As a CINOD, it possesses a dual mechanism of action:
-
COX Inhibition: Like its parent compound naproxen, this compound inhibits both COX-1 and COX-2 enzymes, thereby reducing prostaglandin production and alleviating pain and inflammation.
-
Nitric Oxide Donation: Crucially, this compound is engineered to release nitric oxide (NO). NO is a key signaling molecule with vasodilatory properties, which can help to maintain gastric mucosal blood flow, a critical factor in protecting the stomach lining. Furthermore, NO can counteract some of the negative cardiovascular effects associated with COX inhibition.
A Head-to-Head Comparison of Cyclooxygenase-Inhibiting Nitric Oxide Donator (CINOD) Compounds
For Researchers, Scientists, and Drug Development Professionals
Cyclooxygenase-inhibiting nitric oxide donator (CINOD) compounds represent a novel class of anti-inflammatory agents designed to mitigate the well-documented adverse effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). By chemically linking a nitric oxide (NO) releasing moiety to a conventional NSAID, CINODs aim to retain the anti-inflammatory and analgesic efficacy of the parent drug while enhancing gastrointestinal and cardiovascular safety. This guide provides a head-to-head comparison of key CINOD compounds, supported by experimental data, to inform research and development in this promising therapeutic area.
Mechanism of Action: A Dual Approach to Inflammation and Safety
CINODs exert their therapeutic effects through a dual mechanism of action. The NSAID component inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2), thereby reducing the synthesis of prostaglandins involved in pain and inflammation. Simultaneously, the enzymatic cleavage of the CINOD molecule releases nitric oxide, a signaling molecule with multifaceted protective roles. NO contributes to the maintenance of gastric mucosal integrity, vasodilation (which can help to counteract the hypertensive effects of NSAIDs), and inhibition of leukocyte adhesion and caspase activity.[1]
Comparative Efficacy and Safety Data
While direct head-to-head clinical trials comparing different CINOD compounds are limited, preclinical and clinical studies have provided valuable data comparing individual CINODs to their parent NSAIDs. The following tables summarize key findings for two prominent CINODs: NO-Naproxen (Naproxcinod) and NO-Aspirin.
Table 1: Anti-Inflammatory and Analgesic Potency
| Compound | Animal Model | Endpoint | Potency vs. Parent NSAID | Reference |
| NO-Naproxen | Murine model of visceral pain (acetic acid-induced writhing) | Reduction in writhing | ~10-fold more potent | [2] |
| NO-Aspirin | Rat carrageenan-induced paw edema | Inhibition of late-phase edema (i.p. admin) | ED50: 64.3 µmol/kg vs. >555 µmol/kg for aspirin | [3] |
| NO-Aspirin | Mouse acetic acid-induced writhing | Inhibition of abdominal constrictions | ED50: 154.7 µmol/kg vs. 242.8 µmol/kg for aspirin | [3] |
Table 2: Gastrointestinal Safety Profile
| Compound | Study Type | Key Finding | Conclusion | Reference |
| NO-Naproxen (AZD3582) | Endoscopy in healthy volunteers | 750 mg twice daily of AZD3582 resulted in a mean of 4.1 gastroduodenal erosions vs. 11.5 for 500 mg twice daily of naproxen. | Significantly less gastrointestinal toxicity compared to an equimolar dose of naproxen. | |
| NO-Aspirin | Preclinical studies | Markedly diminished gastrointestinal toxicity compared to aspirin. | Safer for the gastrointestinal tract than the parent compound. | [4] |
Table 3: Cardiovascular Effects
| Compound | Study Population | Key Finding | Conclusion | Reference |
| NO-Naproxen (Naproxcinod) | Patients with osteoarthritis | Naproxcinod showed a reduction in systolic blood pressure, while rofecoxib showed an increase. | Potential for improved cardiovascular safety, particularly regarding blood pressure, compared to some traditional and COX-2 selective NSAIDs. | |
| NO-Aspirin | In vivo and in vitro studies | Exerts a more potent antithrombotic action than aspirin. | The addition of the NO moiety may enhance the cardiovascular benefits of aspirin. | [2] |
Preclinical Comparison of CINODs
Direct comparative studies of different CINODs are primarily in the preclinical stage. A notable study evaluated the in vitro cytotoxic effects of several NO-NSAIDs on various human cancer cell lines.
Table 4: In Vitro Anticancer Activity of NO-NSAIDs (IC50 values in µM)
| Cell Line (Cancer Type) | NO-Aspirin | NO-Sulindac | NO-Ibuprofen | NO-Indomethacin |
| Panc-1 (Pancreatic) | 1.0 | 110 | 110 | >200 |
| HT-29 (Colon) | 0.5 | 100 | 100 | >200 |
| PC-3 (Prostate) | 5.0 | 150 | 150 | >200 |
| A549 (Lung) | >200 | 100 | >200 | >200 |
| SCC-40 (Tongue) | 1.0 | 100 | 100 | >200 |
Data adapted from a study on the growth inhibition of various cultured human cancer cells. This data suggests that NO-aspirin is consistently the most potent of the tested NO-NSAIDs in vitro across multiple cancer cell lines, with the exception of the lung cancer cell line.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of CINOD compounds.
Carrageenan-Induced Paw Edema in Rats
This is a standard preclinical model for assessing the anti-inflammatory activity of novel compounds.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to laboratory conditions and fasted overnight with free access to water before the experiment.[6]
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.[6]
-
Drug Administration: The test compounds (CINODs, parent NSAIDs, or vehicle control) are administered, often orally or intraperitoneally, at a set time before the induction of inflammation (e.g., 30-60 minutes).[5][6]
-
Induction of Edema: A small volume (e.g., 0.1 mL) of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the hind paw.[5]
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection (e.g., hourly for up to 5 hours). The difference in paw volume before and after carrageenan injection represents the degree of edema.[5]
-
Data Analysis: The percentage inhibition of edema by the drug-treated group is calculated relative to the vehicle-treated control group.
Endoscopic Evaluation of Gastric Ulcers in Clinical Trials
This method is the gold standard for assessing the gastrointestinal safety of NSAIDs and CINODs in humans.
-
Study Design: Typically, these are randomized, double-blind, controlled trials. Healthy volunteers or patients are assigned to receive the CINOD, the parent NSAID, or a placebo for a specified duration (e.g., 7-14 days).
-
Endoscopic Procedure: A baseline upper GI endoscopy is performed before the first dose to ensure the absence of significant mucosal lesions. The procedure is repeated at the end of the treatment period.
-
Ulcer and Erosion Scoring: A standardized grading system is used to score the number and severity of gastric and duodenal ulcers and erosions. An ulcer is typically defined as a break in the mucosal surface of a certain diameter (e.g., ≥3 mm) with a perceptible depth.
-
Data Analysis: The primary endpoint is often the incidence of gastroduodenal ulcers in each treatment group. The number and size of erosions are also compared.
Assessment of Blood Pressure in Clinical Trials
Evaluating the cardiovascular effects, particularly on blood pressure, is a critical component of CINOD clinical development.
-
Study Population: Trials often enroll patients with osteoarthritis or rheumatoid arthritis, who may also have controlled hypertension.[3]
-
Blood Pressure Monitoring: Ambulatory blood pressure monitoring (ABPM) over a 24-hour period is the preferred method to obtain a comprehensive assessment of blood pressure changes. Clinic-based blood pressure measurements are also taken at regular intervals throughout the study.
-
Data Collection: Baseline blood pressure is established before the initiation of treatment. Measurements are then repeated at specified time points during the study (e.g., at 2, 4, and 6 weeks).[3]
-
Data Analysis: The mean change from baseline in systolic and diastolic blood pressure is compared between the CINOD, parent NSAID, and placebo or active comparator groups. The incidence of clinically significant blood pressure increases or the need to initiate or intensify antihypertensive therapy is also assessed.[3]
Conclusion
The available evidence strongly suggests that CINOD compounds maintain the anti-inflammatory and analgesic efficacy of their parent NSAIDs while offering a significantly improved gastrointestinal safety profile. Preclinical and early clinical data also point towards potential cardiovascular benefits, particularly in mitigating the hypertensive effects associated with traditional NSAIDs. While direct comparative clinical trials between different CINODs are needed to establish a clear hierarchy of efficacy and safety, preclinical studies, such as those on in vitro anticancer activity, suggest that the choice of the parent NSAID and the linker chemistry can significantly influence the pharmacological profile of the resulting CINOD. Further research into this promising class of drugs is warranted to fully elucidate their therapeutic potential.
References
- 1. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 2. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the antitumoral potential of different nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs) on human urological tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of NCX 466 in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NCX 466, a novel Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), with its parent compound, naproxen, and another CINOD, naproxcinod. The focus is on the mechanism of action, supported by experimental data, particularly in the context of fibrosis.
Dual Mechanism of Action: A Key Differentiator
This compound is a chemically engineered molecule that combines the anti-inflammatory properties of a traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen, with the vasodilatory and signaling functions of nitric oxide. This dual mechanism is designed to enhance the therapeutic effects while potentially mitigating some of the side effects associated with NSAIDs.[1][2]
The core mechanism of action of this compound involves two distinct but complementary pathways:
-
Cyclooxygenase (COX) Inhibition: Like its parent compound naproxen, this compound inhibits the activity of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Nitric Oxide (NO) Donation: Unlike traditional NSAIDs, this compound is designed to release nitric oxide. NO is a critical signaling molecule with diverse physiological roles, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory and fibrotic processes.
Comparative Performance Analysis
The following tables summarize the available quantitative data for this compound, naproxen, and naproxcinod.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Naproxen | 8.7[3] | 5.2[3] | 1.67 |
| Naproxcinod | Data not available | Data not available | Data not available |
Note: IC50 values for naproxen can vary depending on the assay conditions.
Table 2: In Vitro Nitric Oxide Donation
| Compound | Assay Method | NO Release |
| This compound | Data not available | Data not available |
| Naproxcinod | Data not available | Data not available |
Note: Quantitative data from standardized NO donor assays are not publicly available for this compound and naproxcinod.
Table 3: In Vivo Efficacy in a Bleomycin-Induced Lung Fibrosis Mouse Model
| Parameter | Vehicle | Bleomycin + Vehicle | Bleomycin + Naproxen (10 mg/kg) | Bleomycin + this compound (19 mg/kg) |
| Lung Stiffness Index | Baseline | Increased | Reduced | Reduced (similar to Naproxen) |
| Collagen Accumulation (Hydroxyproline, µ g/lung ) | ~100 | ~250 | ~150 | ~125 |
| TGF-β Levels (pg/mg protein) | ~20 | ~60 | ~45 | ~30 |
| Myeloperoxidase Activity (U/g tissue) | ~2 | ~8 | ~5 | ~3 |
| Oxidative Stress (TBARS, nmol/mg protein) | ~0.2 | ~0.6 | ~0.4 | ~0.25 |
| Oxidative Stress (8-OHdG, ng/mg DNA) | ~0.5 | ~1.5 | ~1.0 | ~0.6 |
| Prostaglandin E₂ Levels (pg/mg protein) | ~150 | ~300 | ~200 | ~200 |
*Statistically significant improvement compared to naproxen. Data is approximated from graphical representations in the cited literature.
The in vivo data clearly demonstrates the superior efficacy of this compound compared to its parent compound, naproxen, in a preclinical model of lung fibrosis. While both compounds reduced lung stiffness and collagen accumulation, this compound was significantly more effective at reducing the pro-fibrotic cytokine TGF-β, myeloperoxidase activity (a marker of inflammation), and markers of oxidative stress.[1] This enhanced efficacy is attributed to the added benefit of nitric oxide donation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Fibrosis
The following diagram illustrates the proposed mechanism of action of this compound in mitigating fibrosis.
Caption: Proposed dual mechanism of this compound in mitigating fibrosis.
Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model
The following diagram outlines the typical workflow for evaluating anti-fibrotic agents in the bleomycin-induced lung fibrosis model.
References
Assessing the Specificity of NCX 466 for COX-1 vs. COX-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NCX 466 is recognized as an inhibitor of both COX-1 and COX-2.[1][2][3] This dual inhibition profile is a key characteristic of many traditional NSAIDs. The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, which is inducible and plays a significant role in the inflammatory cascade. Conversely, the inhibition of the constitutively expressed COX-1 is often associated with undesirable side effects, such as gastrointestinal issues.[4]
Quantitative Comparison of COX Inhibitors
To contextualize the activity of this compound, the following table presents the 50% inhibitory concentration (IC50) values for naproxen and celecoxib against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is a measure of the drug's preference for inhibiting COX-2 over COX-1; a higher ratio suggests greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Naproxen | 2.4 | 1.7 | 1.4 | (Tegeder et al., 2001) |
| Celecoxib | 15 | 0.04 | 375 | (Meade et al., 1994) |
Note: IC50 values can vary depending on the specific experimental conditions.
While direct quantitative data for this compound is elusive, a study on a related CINOD, NCX-4016 (a nitro-derivative of aspirin), demonstrated approximately 40% inhibition of COX-2 activity in a whole-blood assay. In the same study, the selective COX-2 inhibitor celecoxib achieved over 80% inhibition.[5] This suggests that while CINODs like the one tested possess COX-2 inhibitory activity, their potency in this specific assay was less than that of a highly selective agent.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity is crucial in the development of new anti-inflammatory drugs. Two common methods are the in vitro COX inhibition assay using purified enzymes and the human whole blood assay.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the COX enzyme in a reaction buffer (typically Tris-HCl buffer, pH 8.0) containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Product Measurement: The enzymatic reaction produces prostaglandin H2 (PGH2), which is unstable and is typically converted to a more stable product like prostaglandin E2 (PGE2) for quantification. The amount of PGE2 produced is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the complex environment of whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for a specified period.
-
COX-1 Activity (Thromboxane B2 Production): Aliquots of whole blood are allowed to clot at 37°C for a defined time (e.g., 1 hour) in the presence of various concentrations of the test compound. During clotting, platelets are activated and produce thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2). The concentration of TXB2, measured by ELISA, serves as an index of COX-1 activity.
-
COX-2 Activity (Prostaglandin E2 Production): To measure COX-2 activity, whole blood is first treated with an anticoagulant (e.g., heparin). A stimulating agent, typically lipopolysaccharide (LPS), is added to induce the expression and activity of COX-2 in monocytes. The blood is then incubated with different concentrations of the test compound. The concentration of PGE2 produced is measured by ELISA as an indicator of COX-2 activity.
-
IC50 and Selectivity Index Calculation: The IC50 values for both COX-1 and COX-2 are determined, and the selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Visualizing the Pathways and Processes
To better understand the context of this compound's mechanism of action and the experimental procedures used for its assessment, the following diagrams are provided.
Caption: Simplified signaling pathway of COX-1 and COX-2.
Caption: Workflow for determining COX-1 and COX-2 inhibition.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NCX 466 Demonstrates Superior Therapeutic Potential Over Naproxen in Preclinical Lung Fibrosis Model
Researchers and drug development professionals in the field of inflammatory and fibrotic diseases are presented with a comparative analysis of NCX 466, a novel Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), against its parent compound, naproxen. In a well-established preclinical model of bleomycin-induced lung fibrosis, this compound exhibited significantly greater efficacy in mitigating key markers of inflammation, oxidative stress, and fibrosis.
A pivotal study published in the Journal of Pharmacology and Experimental Therapeutics provides the foundation for this comparison.[1] The research, conducted by Pini et al., systematically evaluated the therapeutic effects of this compound and naproxen in C57BL/6 mice where lung fibrosis was induced by intratracheal administration of bleomycin.[1] The findings underscore the potential advantage of adding a nitric oxide-donating moiety to a conventional nonsteroidal anti-inflammatory drug (NSAID) for the treatment of fibro-proliferative lung diseases.
Comparative Efficacy: this compound vs. Naproxen
The preclinical study revealed that while both this compound and naproxen offered protection against bleomycin-induced lung damage, this compound demonstrated a superior profile in reducing critical profibrotic and inflammatory mediators. The data presented in the tables below summarize the key quantitative outcomes from this study.
Table 1: Effect on Lung Stiffness and Collagen Accumulation
| Treatment Group | Dose (mg/kg, p.o.) | Airway Resistance (cmH₂O/mL per s) | Collagen Content (μ g/lung ) |
| Naive (No Bleomycin) | - | 1.8 ± 0.1 | 250 ± 20 |
| Vehicle + Bleomycin | - | 3.5 ± 0.2 | 650 ± 40 |
| This compound + Bleomycin | 1.9 | 2.8 ± 0.2 | 480 ± 30 |
| This compound + Bleomycin | 19 | 2.2 ± 0.1# | 350 ± 25# |
| Naproxen + Bleomycin | 1 | 3.0 ± 0.2 | 520 ± 35 |
| Naproxen + Bleomycin | 10 | 2.6 ± 0.1 | 410 ± 30 |
*p < 0.05 vs. Vehicle + Bleomycin; #p < 0.05 vs. Naproxen (10 mg/kg) + Bleomycin. Data are presented as mean ± SEM.
Table 2: Impact on Profibrotic and Inflammatory Markers
| Treatment Group | Dose (mg/kg, p.o.) | TGF-β (pg/mg protein) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Naive (No Bleomycin) | - | 30 ± 5 | 1.5 ± 0.2 |
| Vehicle + Bleomycin | - | 120 ± 10 | 5.0 ± 0.5 |
| This compound + Bleomycin | 1.9 | 95 ± 8 | 4.0 ± 0.4 |
| This compound + Bleomycin | 19 | 60 ± 6# | 2.5 ± 0.3# |
| Naproxen + Bleomycin | 1 | 105 ± 9 | 4.3 ± 0.4 |
| Naproxen + Bleomycin | 10 | 85 ± 7 | 3.5 ± 0.3 |
*p < 0.05 vs. Vehicle + Bleomycin; #p < 0.05 vs. Naproxen (10 mg/kg) + Bleomycin. Data are presented as mean ± SEM.
Table 3: Attenuation of Oxidative Stress
| Treatment Group | Dose (mg/kg, p.o.) | Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA) |
| Naive (No Bleomycin) | - | 0.5 ± 0.1 | 2.0 ± 0.3 |
| Vehicle + Bleomycin | - | 2.0 ± 0.2 | 8.0 ± 0.7 |
| This compound + Bleomycin | 1.9 | 1.5 ± 0.2 | 6.5 ± 0.6 |
| This compound + Bleomycin | 19 | 0.8 ± 0.1# | 3.5 ± 0.4# |
| Naproxen + Bleomycin | 1 | 1.7 ± 0.2 | 7.0 ± 0.6 |
| Naproxen + Bleomycin | 10 | 1.2 ± 0.1 | 5.5 ± 0.5 |
*p < 0.05 vs. Vehicle + Bleomycin; #p < 0.05 vs. Naproxen (10 mg/kg) + Bleomycin. Data are presented as mean ± SEM.
Experimental Protocols
The validation of this compound's therapeutic potential was conducted using a rigorous and well-defined experimental workflow.
Bleomycin-Induced Lung Fibrosis Model
C57BL/6 mice were anesthetized, and a single intratracheal instillation of bleomycin (0.05 IU in 50 µL of saline) was administered to induce lung fibrosis.[1] Control animals received an equal volume of sterile saline.
Dosing and Administration
Fourteen days of oral treatment commenced on the same day as bleomycin administration.[1] The animals were divided into the following groups:
-
Vehicle control
-
This compound (1.9 mg/kg/day)
-
This compound (19 mg/kg/day)
-
Naproxen (1 mg/kg/day - equimolar to the low dose of this compound)
-
Naproxen (10 mg/kg/day - equimolar to the high dose of this compound)
Assessment of Lung Function
At the end of the 14-day treatment period, mice were anesthetized, and airway resistance, an indicator of lung stiffness, was measured using a small animal ventilator.[1]
Biochemical and Histological Analyses
Following the assessment of lung function, lung tissue was collected for various analyses:
-
Collagen Content: The total lung collagen content was quantified using the Sircol collagen assay.[1]
-
TGF-β Levels: The concentration of the profibrotic cytokine transforming growth factor-beta (TGF-β) was determined by ELISA.[1]
-
Myeloperoxidase (MPO) Activity: MPO activity, an index of neutrophil infiltration, was measured spectrophotometrically.[1]
-
Oxidative Stress Markers: The levels of thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) were measured to assess lipid peroxidation and oxidative DNA damage, respectively.[1]
Visualizing the Experimental Workflow and Proposed Mechanism
To further elucidate the experimental design and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound in the bleomycin-induced lung fibrosis model.
Caption: Proposed mechanism of this compound in attenuating lung fibrosis.
References
Safety Operating Guide
Proper Disposal of NCX 466: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for NCX 466, a cyclooxygenase-inhibiting nitric oxide donor (CINOD). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is a research chemical and should be handled by trained professionals in a laboratory setting.[1] While it may be shipped as a non-hazardous chemical, its properties as a nitric oxide (NO) donor and cyclooxygenase (COX) inhibitor warrant careful handling and disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant nitrile gloves are recommended. Consider double-gloving. |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles are required. |
| Lab Coat | A full-length lab coat, buttoned completely, must be worn. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation. |
In case of a spill:
-
Evacuate the immediate area and alert others.
-
If there is a risk of fire, activate the nearest fire alarm.
-
For personnel exposure, seek immediate medical attention.
-
For minor spills within a chemical fume hood, cover the spillage with a suitable absorbent material.
-
Sweep up the absorbed material and place it in a sealed, appropriately labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of unused or waste this compound.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
As a nitric oxide donor, this compound waste should be considered reactive and potentially incompatible with acids, oxidizing agents, and combustible materials.[2]
-
Keep this compound waste separate from general laboratory trash.
2. Waste Collection and Containment:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.
-
The container must be:
-
Made of a compatible material (e.g., polyethylene).
-
Leak-proof with a secure, tight-fitting lid.
-
Clearly labeled as "Hazardous Waste" and with the full chemical name: "(S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate" or "this compound".
-
3. Labeling and Storage:
-
The hazardous waste label should include:
-
The start date of waste accumulation.
-
The chemical name and any known hazards.
-
The laboratory or principal investigator's name and contact information.
-
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials. A flammable storage cabinet is a suitable option.[2]
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[3][4]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. Adherence to this workflow is essential for maintaining a safe laboratory environment.
Signaling Pathway Considerations for Disposal
While this compound is a research tool used to study biological pathways, its disposal should be guided by its chemical properties rather than its biological targets. The primary concern for disposal is its nature as a nitric oxide donor. Nitric oxide and related compounds can be reactive, emphasizing the need for careful segregation and handling of waste. The diagram below illustrates the logical relationship between the chemical's properties and the required disposal actions.
References
Personal protective equipment for handling NCX 466
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor. Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this document extrapolates safety protocols based on the known hazards of its constituent functional groups: cyclooxygenase inhibitors and nitric oxide donors. This compound is intended for research use only.[1]
Personal Protective Equipment (PPE)
Given the dual nature of this compound as a COX inhibitor and a nitric oxide donor, a comprehensive approach to personal protection is paramount. The following PPE is recommended to mitigate risks of exposure through inhalation, skin contact, or eye contact.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be appropriate for larger quantities or when there is a significant splash risk. | Protects against accidental splashes of the compound or its solutions, which could cause eye irritation or absorption. |
| Hand Protection | Chemical-resistant nitrile gloves are recommended. Consider double-gloving for enhanced protection. | Nitrile gloves offer good resistance to a variety of chemicals.[2] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or coveralls. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable, a risk assessment should be performed to determine if a respirator (e.g., N95 or higher) is necessary. | Nitric oxide and related compounds can be toxic if inhaled, potentially causing respiratory irritation and other systemic effects.[2][3] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
-
Engineering Controls : All work involving solid or dissolved this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Handling Practices :
-
Storage :
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Workflow: this compound Spill Response
Caption: Workflow for responding to a laboratory spill of this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Collection : Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance : Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management and disposal procedures.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
